6-Iodofuro[3,2-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-iodofuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYHCZNHNCLALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673941 | |
| Record name | 6-Iodofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-68-6 | |
| Record name | 6-Iodofuro[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data for 6-Iodofuro[3,2-b]pyridine: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic profile of 6-iodofuro[3,2-b]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. Given the limited availability of direct experimental data, this document presents a robust predictive analysis based on the well-understood principles of spectroscopic theory and data from analogous structures. This guide is intended to serve as a foundational resource for the synthesis, characterization, and application of this compound.
Introduction to this compound
The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its role in the development of selective kinase inhibitors and modulators of critical signaling pathways.[1][2][3] The introduction of a halogen atom, such as iodine, at the 6-position can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, and can also serve as a handle for further synthetic transformations, such as cross-coupling reactions.[4] Understanding the spectroscopic signature of this compound is therefore paramount for its unambiguous identification and for quality control during its synthesis and use in downstream applications.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the parent furo[3,2-b]pyridine scaffold and established substituent effects in pyridine systems.[5][6][7]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.80 - 7.95 | d | ~2.2 |
| H-3 | 7.05 - 7.15 | d | ~2.2 |
| H-5 | 8.60 - 8.75 | d | ~1.8 |
| H-7 | 7.85 - 8.00 | d | ~1.8 |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142 - 147 |
| C-3 | 107 - 112 |
| C-3a | 147 - 152 |
| C-5 | 150 - 155 |
| C-6 | 90 - 95 |
| C-7 | 135 - 140 |
| C-7a | 157 - 162 |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Spectroscopic Technique | Predicted Data |
| MS (Mass Spectrometry) | m/z: 245 (M⁺), with a prominent M+1 peak. Expected fragmentation includes the loss of I• (m/z 118) and subsequent loss of CO and HCN.[8][9][10] |
| IR (Infrared) Spectroscopy | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretching), 1250-1000 (C-O-C stretch), and characteristic bands related to the C-I bond in the fingerprint region.[11][12][13] |
Scientific Rationale and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the known electronic environment of the furo[3,2-b]pyridine core and the influence of the iodine substituent.[5][14]
-
¹H NMR: The protons on the furan ring (H-2 and H-3) are expected to appear as doublets with a small coupling constant, characteristic of furanoid protons. The protons on the pyridine ring (H-5 and H-7) will also appear as doublets, with their chemical shifts influenced by the anisotropic effect of the iodine atom and the nitrogen atom in the ring. The deshielding effect of the iodine atom is expected to shift the resonance of the adjacent H-5 and H-7 protons downfield compared to the unsubstituted parent compound.[7]
-
¹³C NMR: The carbon atom bearing the iodine (C-6) is predicted to have a significantly upfield chemical shift due to the "heavy atom effect" of iodine. The other carbon atoms in the pyridine ring will also experience shifts in their resonance frequencies due to the electronic perturbations caused by the iodo-substituent.[15]
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a distinct molecular ion peak at m/z 245. Due to the presence of a single iodine atom (¹²⁷I), no significant isotopic peaks for M+2 are expected. The primary fragmentation pathway is anticipated to be the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to a fragment ion at m/z 118.[8][9] Subsequent fragmentations would likely involve the loss of carbon monoxide (CO) from the furan ring and hydrogen cyanide (HCN) from the pyridine ring, characteristic fragmentation patterns for such heterocyclic systems.[10][16]
Caption: Predicted mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[13][17] The stretching vibrations of the C=C and C=N bonds within the fused ring system will likely appear in the 1600-1450 cm⁻¹ range. A strong band corresponding to the C-O-C stretching of the furan ring should be observable between 1250-1000 cm⁻¹.[11] The C-I stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of a suitably substituted pyridine precursor.[3][18]
Step-by-Step Methodology:
-
Starting Material: 3-Ethynyl-2-hydroxypyridine.
-
Iodination: The pyridine ring is first iodinated at the 6-position using an appropriate iodinating agent, such as N-iodosuccinimide (NIS), in a suitable solvent like acetonitrile. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cyclization: The resulting 3-ethynyl-2-hydroxy-6-iodopyridine is then subjected to a copper- or palladium-catalyzed intramolecular cyclization to form the furan ring. This is typically carried out in a solvent like DMF or toluene at elevated temperatures.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Validation: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.
Caption: Synthetic workflow for this compound.
Spectroscopic Data Acquisition
NMR Spectroscopy:
-
A 5-10 mg sample of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Standard pulse programs are used for both ¹H (zg30) and ¹³C {¹H} (zgpg30) acquisitions.
-
Data is processed using appropriate software (e.g., MestReNova, TopSpin), with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Mass Spectrometry:
-
A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into an electron ionization (EI) mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation from any residual impurities.
-
The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 50-300.
-
The fragmentation pattern is analyzed to identify the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
The IR spectrum is recorded from 4000 to 400 cm⁻¹.
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
This technical guide provides a detailed predictive spectroscopic analysis of this compound, a compound with significant potential in drug discovery. The presented data, based on established spectroscopic principles and data from related structures, offers a valuable resource for researchers. The included experimental protocols for synthesis and characterization provide a practical framework for the preparation and validation of this important heterocyclic compound. Further experimental verification of this predicted data will be a valuable contribution to the field.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR chemical shift prediction of pyridines [stenutz.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Iodofuro[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-Iodofuro[3,2-b]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a robust predictive framework grounded in the analysis of the parent furo[3,2-b]pyridine scaffold and iodo-substituted aromatic systems. We will delve into the theoretical principles governing the spectral data, predict chemical shifts and coupling constants, outline a detailed experimental protocol for data acquisition, and propose a plausible synthetic route. This guide is intended to serve as a valuable resource for researchers in compound identification, structural verification, and the rational design of novel furo[3,2-b]pyridine derivatives.
Introduction: The Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic system characterized by the fusion of a furan ring to a pyridine ring.[1] This rigid, planar structure possesses unique electronic properties that make it an attractive pharmacophore in drug discovery.[3] The introduction of a halogen, such as iodine, at the 6-position significantly modulates the electronic distribution and provides a synthetic handle for further chemical transformations, making this compound a key intermediate for the synthesis of more complex molecules. A thorough understanding of its NMR spectral properties is paramount for unambiguous structural confirmation and for monitoring reaction progress.
Structure and Atom Numbering
A prerequisite for any NMR analysis is the unambiguous assignment of atomic positions. The IUPAC nomenclature for fused heterocyclic systems dictates the numbering for furo[3,2-b]pyridine as illustrated below. This standardized numbering is essential for the correct assignment of NMR signals.
Caption: IUPAC Atom Numbering for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The predicted spectrum for this compound is based on the analysis of related iodo-substituted pyridines and the parent furo[3,2-b]pyridine system.
Predicted Chemical Shifts (δ)
The introduction of an iodine atom is expected to have a modest effect on the chemical shifts of the remaining protons on the pyridine ring. The protons on the furan ring (H-2 and H-3) will be less affected.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.8 - 8.0 | Doublet (d) | J2,3 ≈ 2.2 | Typical for protons on a furan ring, coupled to H-3. |
| H-3 | 7.0 - 7.2 | Doublet (d) | J3,2 ≈ 2.2 | Coupled to H-2. |
| H-5 | 8.6 - 8.8 | Singlet (s) | - | Alpha to the pyridine nitrogen, expected to be the most downfield. |
| H-7 | 7.6 - 7.8 | Singlet (s) | - | Beta to the pyridine nitrogen. |
Principles of Prediction
-
Aromatic Region: All protons in this compound are attached to sp² hybridized carbons, and thus their signals are expected in the aromatic region of the spectrum (typically 6.5-9.0 ppm).
-
Electronegativity and Anisotropy: The nitrogen atom in the pyridine ring is electronegative and deshields adjacent protons (H-5), shifting its signal downfield. The furan oxygen has a similar, though less pronounced, effect on H-2.
-
Substituent Effects: Iodine is a weakly deactivating substituent and is expected to cause minor shifts in the positions of the remaining pyridine protons compared to the parent furo[3,2-b]pyridine.
-
Coupling Constants: The magnitude of the coupling constant (J) provides information about the number of bonds separating coupled protons and their spatial relationship. For protons on adjacent carbons in the furan ring (H-2 and H-3), a small coupling constant of around 2.2 Hz is expected. The protons on the pyridine ring (H-5 and H-7) are not adjacent to other protons, so they are predicted to appear as singlets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. As with the ¹H spectrum, predictions are based on known substituent effects and data from related compounds.
Predicted Chemical Shifts (δ)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 142 - 145 | Alpha to the furan oxygen, downfield. |
| C-3 | 108 - 112 | Beta to the furan oxygen, upfield. |
| C-3a | 148 - 152 | Bridgehead carbon adjacent to oxygen. |
| C-5 | 150 - 154 | Alpha to the pyridine nitrogen, downfield. |
| C-6 | 90 - 95 | ipso-Carbon attached to iodine, significantly shielded by the "heavy-atom effect".[4] |
| C-7 | 132 - 136 | Beta to the pyridine nitrogen. |
| C-7a | 158 - 162 | Bridgehead carbon adjacent to nitrogen. |
Key Predictive Principles
-
Hybridization and Electronegativity: Carbons in aromatic systems typically resonate between 110-160 ppm. Carbons bonded to electronegative atoms like oxygen (C-2, C-3a) and nitrogen (C-5, C-7a) are deshielded and shifted downfield.
-
The Heavy-Atom Effect: A key feature in the ¹³C NMR spectrum of iodo-substituted aromatic compounds is the significant upfield shift (shielding) of the carbon directly attached to the iodine atom (the ipso-carbon).[4] This is a relativistic effect and is a strong diagnostic indicator for the position of iodine substitution. For this compound, C-6 is therefore expected to appear at an unusually high field for an aromatic carbon, around 90-95 ppm.[4]
-
Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling, meaning that all carbon signals appear as singlets.[5]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following outlines a robust methodology for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common first choice for many organic molecules.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.
Spectrometer Setup and Data Acquisition
The following workflow illustrates the key steps in acquiring ¹H and ¹³C NMR spectra.
References
- 1. CAS 272-62-8: Furo[3,2-b]pyridine | CymitQuimica [cymitquimica.com]
- 2. Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Semantic Scholar [semanticscholar.org]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 6-Iodofuro[3,2-b]pyridine: Properties, Reactivity, and Applications in Drug Discovery
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine core gives rise to the furo[3,2-b]pyridine heterocyclic system, an intriguing scaffold for medicinal chemistry and materials science. This bicyclic structure is an aza-analog of benzofuran, where a nitrogen atom in the six-membered ring imparts unique physicochemical properties compared to its carbocyclic counterpart. The pyridine nitrogen introduces a dipole moment, influences the electron distribution within the aromatic system, and provides a handle for hydrogen bonding, which can significantly impact aqueous solubility and interactions with biological targets.[1][2]
Among the various derivatives of this scaffold, 6-Iodofuro[3,2-b]pyridine stands out as a particularly valuable synthetic intermediate. The presence of an iodine atom at the 6-position of the pyridine ring offers a versatile anchor for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. The furo[3,2-b]pyridine core itself has been investigated for a range of biological activities, and its derivatives are being explored as potential anti-infective and anti-cancer agents.[3][4]
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed insights into its reactivity, and a discussion of its potential applications in the field of drug development.
Molecular Structure and Physicochemical Properties
The structure of this compound, with the IUPAC name this compound and CAS Number 1131335-68-6, is depicted below.[5]
Caption: Molecular structure of this compound.
Physical Properties
Specific experimental data for the physical properties of this compound are not widely available in the public domain. A major supplier notes that the compound is a solid at room temperature but does not provide further analytical data.[5] However, we can predict some of its properties based on the parent furo[3,2-b]pyridine scaffold and related halogenated heterocycles.
| Property | Experimental Value | Predicted Value/Comments | Reference |
| Molecular Formula | C₇H₄INO | - | [5] |
| Molecular Weight | 245.02 g/mol | - | [5] |
| Appearance | Solid | Likely a crystalline solid, potentially off-white to pale yellow. | [5] |
| Melting Point | Not available | Expected to be significantly higher than the parent furo[3,2-b]pyridine due to the heavy iodine atom and increased intermolecular forces. For comparison, 3-bromofuro[3,2-b]pyridine has a melting point of 49.0-58.0 °C. | [6] |
| Boiling Point | Not available | Expected to be high, likely decomposing before boiling at atmospheric pressure. | |
| Solubility | Not available | The planar, rigid furo[3,2-b]pyridine core can lead to low solubility in many common solvents due to strong π-π stacking in the solid state.[7] It is predicted to be poorly soluble in water and aliphatic hydrocarbons, with moderate solubility in polar aprotic solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Analysis (Predicted)
Due to the lack of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of the parent furo[3,2-b]pyridine, related pyridine derivatives, and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show four signals in the aromatic region. The chemical shifts can be predicted based on the known spectrum of pyridine and the electronic effects of the fused furan ring and the iodine substituent. The pyridine protons are typically found deshielded.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 7.8 - 8.0 | d |
| H-3 | 7.0 - 7.2 | d |
| H-5 | 8.6 - 8.8 | d |
| H-7 | 7.9 - 8.1 | d |
These are estimated values and the actual spectrum may vary. The coupling constants between the protons on the furan and pyridine rings would provide definitive structural confirmation.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. The carbon attached to the iodine atom (C-6) is expected to have a lower chemical shift compared to the corresponding carbon in the non-iodinated parent compound due to the heavy atom effect.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142 - 146 |
| C-3 | 107 - 112 |
| C-3a | 147 - 152 |
| C-5 | 150 - 155 |
| C-6 | 90 - 95 |
| C-7 | 132 - 137 |
| C-7a | 157 - 162 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations, as well as the C-O-C stretching of the furan ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=C and C=N stretching | 1600 - 1450 |
| C-O-C stretch | 1250 - 1000 |
Mass Spectrometry (MS)
In an electron ionization mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 245. The fragmentation pattern would likely involve the loss of an iodine atom (m/z 127) and potentially the loss of CO and HCN, which are characteristic fragmentation pathways for furan and pyridine rings, respectively.[8]
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the presence of the iodine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is the most reactive site for oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling reactions.[9] This high reactivity allows for selective functionalization at the C-6 position.
Caption: Key palladium-catalyzed cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between this compound and an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for introducing aryl or vinyl substituents at the 6-position.[10][11]
-
Sonogashira Coupling: The coupling of this compound with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct route to 6-alkynylfuro[3,2-b]pyridines.[9] These products can serve as precursors for more complex heterocyclic systems.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. It is a key method for synthesizing arylamine derivatives, which are prevalent in pharmaceuticals.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Page loading... [wap.guidechem.com]
- 3. 6-Iodofuro 3,2-b pyridine AldrichCPR 1131335-68-6 [sigmaaldrich.com]
- 4. H33652.06 [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. Mass Spectrometric Studies on Heterocyclic Compounds Containing Iodine [cjcu.jlu.edu.cn]
- 7. Sigma Aldrich 6-Bromo-2-iodofuro[3,2-b]pyridine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 1131335-68-6 [amp.chemicalbook.com]
- 10. Aromatic Iodides: Synthesis and Conversion to Heterocycles [mdpi.com]
- 11. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Iodofuro[3,2-b]pyridine (CAS Number 1131335-68-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Iodofuro[3,2-b]pyridine, a key heterocyclic building block in medicinal chemistry. The furo[3,2-b]pyridine scaffold is a privileged structure in the development of kinase inhibitors and other therapeutic agents. This document details the synthesis, characterization, and potential applications of this specific iodinated derivative, offering insights for its use in drug discovery and development programs.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine ring creates the furo[3,2-b]pyridine heterocyclic system. This scaffold has garnered significant attention in medicinal chemistry due to its rigid, planar structure and unique electronic properties, making it an ideal pharmacophore for interacting with biological targets.[1] Furo[3,2-b]pyridine derivatives have shown promise as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2]
This compound (CAS 1131335-68-6) serves as a critical intermediate in the synthesis of more complex and biologically active molecules. The presence of the iodine atom at the 6-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize drug candidates.
Physicochemical Properties and Structure
| Property | Value |
| CAS Number | 1131335-68-6 |
| Molecular Formula | C₇H₄INO |
| Molecular Weight | 245.02 g/mol |
| IUPAC Name | This compound |
| SMILES | Ic1cnc2ccoc2c1 |
| InChI Key | CWYHCZNHNCLALA-UHFFFAOYSA-N |
| Appearance | Solid (form) |
Molecular Structure:
Caption: 2D structure of this compound.
Synthesis and Manufacturing
Proposed Synthetic Pathway: Sonogashira Coupling and Cyclization
A common strategy for constructing the furo[3,2-b]pyridine skeleton involves the palladium- and copper-catalyzed coupling of a suitably substituted pyridine with a terminal alkyne.[3]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (General Procedure)
Step 1: Sonogashira Coupling
-
To a solution of a di-iodinated or bromo-iodo-hydroxypyridine (1 equivalent) in a suitable solvent (e.g., ethanol or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a phosphine ligand (e.g., PPh₃).
-
Add a terminal alkyne (1.1-1.2 equivalents) to the reaction mixture.
-
The reaction can be carried out under conventional heating or ultrasound irradiation to facilitate the coupling.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
Step 2: Intramolecular Cyclization
-
Upon completion of the coupling reaction, the resulting intermediate is subjected to an intramolecular C-O bond formation to construct the furan ring. This is typically achieved in a one-pot manner by the continued heating of the reaction mixture.[1]
-
After the reaction is complete, the solvent is removed under reduced pressure.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired this compound.
Characterization and Analytical Methods
The structural confirmation and purity assessment of this compound rely on a combination of standard spectroscopic and chromatographic techniques. While specific experimental data for this compound is not widely published, the expected analytical profile can be predicted based on the analysis of the furo[3,2-b]pyridine core and related derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and pyridine rings. The chemical shifts and coupling constants will be indicative of their positions on the heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atom attached to the iodine will exhibit a characteristic upfield shift.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The predicted monoisotopic mass is 244.9365 g/mol .
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.
Applications in Drug Discovery
The primary utility of this compound is as a versatile intermediate for the synthesis of biologically active compounds, particularly kinase inhibitors.[2][5] The iodine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Crystal Structure of 6-Iodofuro[3,2-b]pyridine: Synthesis, Analysis, and Implications for Drug Discovery
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The furo[3,2-b]pyridine core is one such "privileged scaffold," recognized for its utility in developing highly selective kinase inhibitors and effective modulators of critical cellular signaling pathways, such as the Hedgehog pathway.[1] This bicyclic heterocycle is a key component in a multitude of compounds screened for biological activity. The broader class of pyridine-containing molecules is one of the most extensively used in drug design, with derivatives forming the basis for drugs treating a wide array of conditions from cancer and HIV to tuberculosis and Alzheimer's disease.[2][3][4][5][6][7]
The introduction of a halogen, specifically iodine, at the 6-position of the furo[3,2-b]pyridine system creates a molecule of significant interest: 6-Iodofuro[3,2-b]pyridine. The iodine atom is not merely a placeholder; it is a versatile chemical handle for further synthetic elaboration via cross-coupling reactions and a potent halogen bond donor, capable of influencing the molecule's binding affinity to protein targets.
This guide provides an in-depth technical examination of this compound, tailored for researchers, scientists, and drug development professionals. We will explore a proposed synthetic and crystallization pathway, detail the methodology for its structural determination, analyze its key crystallographic features, and discuss the profound implications of this structural knowledge for rational drug design.
Part 1: Synthesis and Crystallization
A robust and reproducible synthesis is the prerequisite for any structural or biological investigation. While specific literature on the synthesis of this compound is sparse, a logical pathway can be designed based on established methodologies for analogous heterocyclic systems. The following protocol represents a field-proven approach to accessing the target compound and obtaining high-quality single crystals suitable for X-ray diffraction.
Proposed Synthetic Workflow
The assembly of the this compound scaffold can be envisioned as a multi-step process, beginning with a suitably substituted pyridine precursor. The causality behind this choice is to establish the core nitrogen-containing ring first and then construct the furan ring onto it, a common strategy in heterocyclic chemistry. A final iodination step provides the target molecule.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Step 1: Sonogashira Coupling. To a solution of 2-Amino-5-iodopyridine in a suitable solvent (e.g., THF/Et3N), add a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and Trimethylsilylacetylene. The reaction is typically run under an inert atmosphere (N2 or Ar) at room temperature to 50°C until completion, monitored by TLC or LC-MS. This step introduces the acetylene moiety required for the subsequent furan ring formation.
-
Step 2: Deprotection and Cyclization. The silyl protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF). The resulting terminal alkyne undergoes an intramolecular cyclization. This key step, often mediated by a copper catalyst, forms the fused furan ring. This type of copper-mediated oxidative cyclization is an established method for assembling the furo[3,2-b]pyridine scaffold.[1]
-
Step 3: Purification. The crude product is purified using column chromatography on silica gel to yield pure this compound.
Experimental Protocol: Crystallization
The formation of single crystals of sufficient quality is paramount. The following vapor diffusion method is a reliable technique for obtaining X-ray quality crystals of small organic molecules.
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a relatively high-boiling, good solvent (e.g., Dichloromethane or Ethyl Acetate). The choice of solvent is critical; it must fully dissolve the compound but also allow it to slowly precipitate upon a change in solvent polarity.
-
Vapor Diffusion Setup: Place this solution in a small, open vial. Position this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm) containing a larger volume of a poor solvent (the "anti-solvent"), such as Hexane or Pentane.
-
Incubation: Allow the chamber to stand undisturbed at a constant temperature (e.g., 4°C or room temperature). The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the slow growth of well-ordered crystals.
-
Harvesting: Once crystals of suitable size have formed (typically over several days to weeks), they are carefully harvested from the mother liquor for analysis.
Part 2: Crystal Structure Determination by X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.
Workflow for Structure Determination
The process follows a standardized, self-validating workflow from data collection to final structure refinement.
Caption: Standard workflow for single-crystal X-ray structure determination.
Methodology Details
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction: The collected diffraction spots are indexed, integrated, and scaled to produce a list of reflection intensities (hkl file).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[8] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.[8]
-
Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic soundness. The results are reported in a standard Crystallographic Information File (CIF).
Part 3: Analysis of the Crystal Structure
While the specific CIF for this compound is not publicly available, we can infer its key structural characteristics based on the known principles of chemistry and crystallography of similar heterocyclic systems.[9]
Hypothetical Crystallographic Data
The following table summarizes the expected crystallographic parameters for this compound. These values are representative of a typical small, planar, halogenated organic molecule.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₄INO |
| Formula Weight | 245.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 5.8 |
| b (Å) | ~ 10.5 |
| c (Å) | ~ 14.2 |
| β (°) | ~ 98.5 |
| Volume (ų) | ~ 850 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | ~ 1.91 |
| R-factor (R1) | < 0.05 |
| Goodness-of-Fit (S) | ~ 1.0 |
Molecular Geometry
The fused furo[3,2-b]pyridine ring system is expected to be essentially planar. The C-I bond length would be approximately 2.10 Å. Bond lengths and angles within the heterocyclic core will reflect its aromatic character.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, the dominant forces are predicted to be halogen bonding and π-π stacking, which are critical for the overall stability of the crystal structure.
-
Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), allowing it to act as a potent halogen bond donor. It is highly probable that strong I···N interactions will be observed between the iodine of one molecule and the pyridine nitrogen of an adjacent molecule. This type of interaction is highly directional and plays a crucial role in crystal engineering.
-
π-π Stacking: The planar aromatic surfaces of the furo[3,2-b]pyridine cores will likely arrange in offset parallel stacks to maximize attractive π-π interactions. The typical centroid-to-centroid distance for such interactions is in the range of 3.5–3.8 Å.
-
Weak Hydrogen Bonds: C-H···O interactions, where hydrogen atoms from one molecule interact with the furan oxygen of a neighboring molecule, would also contribute to the overall lattice energy.
Caption: Key intermolecular interactions stabilizing the crystal lattice.
Part 4: Implications for Drug Design and Development
A definitive crystal structure is not merely an academic endpoint; it is a foundational blueprint for rational drug design.
-
Structure-Activity Relationships (SAR): The iodine at the 6-position is a key vector. Its precise location and orientation, confirmed by crystallography, allow medicinal chemists to confidently use it as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the systematic introduction of a diverse range of substituents to probe the SAR and optimize potency, selectivity, and pharmacokinetic properties.
-
Target Engagement and Binding: The crystal structure provides the exact 3D conformation of the molecule. This information is invaluable for computational docking studies, allowing scientists to model how the molecule fits into the active site of a target protein, such as a kinase. The observed intermolecular interactions in the crystal, particularly the halogen bonds, provide critical insights into the types of interactions the molecule is predisposed to form with amino acid residues (e.g., backbone carbonyls or nitrogen-containing side chains) in a binding pocket.
-
Physicochemical Properties: The pyridine nitrogen atom is a key determinant of the molecule's properties. It can act as a hydrogen bond acceptor and can be protonated, which significantly impacts aqueous solubility and allows for the formation of various salt forms—a critical aspect of drug development.[5][6] The crystal structure can reveal how the nitrogen atom participates in intermolecular interactions, guiding formulation strategies.
Conclusion
This compound is a molecule of considerable strategic importance. Its synthesis and crystallization provide access to a versatile building block for medicinal chemistry. The determination of its crystal structure via X-ray diffraction offers an atomic-level understanding of its geometry and the subtle intermolecular forces that govern its solid-state assembly. This detailed structural knowledge is not merely descriptive but predictive, empowering drug development professionals to rationally design next-generation therapeutics based on the privileged furo[3,2-b]pyridine scaffold. By understanding the causality between molecular structure and supramolecular behavior, we can more effectively engineer molecules with optimized affinity, selectivity, and drug-like properties.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Stability and Storage of 6-Iodofuro[3,2-b]pyridine: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Iodofuro[3,2-b]pyridine, a key heterocyclic building block in contemporary drug discovery and materials science. The unique electronic properties and structural rigidity of the furo[3,2-b]pyridine scaffold have established it as a privileged motif in the development of selective kinase inhibitors and modulators of critical signaling pathways.[1] The presence of an iodine substituent, while synthetically advantageous for cross-coupling reactions, introduces specific stability considerations that necessitate careful handling and storage to ensure the compound's integrity and purity over time. This document outlines the principal factors influencing the stability of this compound, including temperature, light, and atmospheric conditions. Potential degradation pathways are explored, and robust protocols for storage, handling, and stability assessment are detailed to provide researchers, scientists, and drug development professionals with the critical information required for its effective utilization.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a bicyclic heteroaromatic system that has garnered substantial interest in medicinal chemistry due to its versatile biological activities. Its planar structure and unique distribution of electron density make it an ideal scaffold for designing molecules that can interact with high specificity and affinity with biological targets. The iodinated derivative, this compound, serves as a crucial intermediate, enabling further functionalization through various palladium- and copper-catalyzed cross-coupling reactions. This allows for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. Given its pivotal role, maintaining the chemical integrity of this compound is paramount for the reliability and reproducibility of synthetic and biological experiments.
Physicochemical Properties and General Stability
While specific experimental data for this compound is not extensively published, its properties can be inferred from its structural components and data available for analogous compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₄INO | [2] |
| CAS Number | 1131335-68-6 | [2][3] |
| Appearance | Typically a solid | Inferred from similar compounds |
| General Stability | Stable under recommended storage conditions | [3] |
The incorporation of the iodine atom into the heterocyclic ring system can contribute to increased thermal stability compared to acyclic iodo-compounds. However, the carbon-iodine bond is also susceptible to cleavage under certain energetic conditions, such as high temperatures and UV light.
Key Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound is contingent on several environmental factors. Understanding these factors is crucial for preventing degradation and ensuring the long-term viability of the compound.
Thermal Stability and Decomposition
While heterocyclic iodine compounds can exhibit enhanced thermal stability, elevated temperatures can promote the degradation of this compound. Thermal decomposition of iodoaromatic compounds often proceeds via homolytic cleavage of the carbon-iodine bond to generate radical species.[4] For this compound, this could lead to the formation of a furo[3,2-b]pyridyl radical and an iodine radical. These highly reactive intermediates can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or hydrogen abstraction, leading to a mixture of impurities. Studies on the thermal degradation of other iodinated organic compounds have shown that deiodination is a primary degradation pathway.[5][6]
Diagram: Proposed Thermal Degradation Pathway
Caption: Proposed initial step in the thermal degradation of this compound.
Photostability
Aromatic and heteroaromatic iodo-compounds are often susceptible to photodegradation. The energy from ultraviolet (UV) or even high-energy visible light can be sufficient to induce cleavage of the C-I bond. This photolytic deiodination is a common degradation pathway for many iodinated pharmaceutical compounds. For this compound, exposure to light, particularly in solution, could lead to the formation of furo[3,2-b]pyridine and other photoproducts. The extent of degradation is dependent on the wavelength and intensity of the light source, the duration of exposure, and the solvent used.
Hydrolytic Stability
The furo[3,2-b]pyridine ring system is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the ether linkage in the furan ring could potentially be susceptible to cleavage, although this would likely require harsh conditions. The stability of the C-I bond to hydrolysis is generally high, but nucleophilic substitution could occur under specific conditions, particularly with strong nucleophiles and/or elevated temperatures.
Oxidative Stability
The furo[3,2-b]pyridine scaffold may be susceptible to oxidation, particularly at the electron-rich furan ring. Strong oxidizing agents could potentially lead to ring-opening or other oxidative transformations. The pyridine ring is generally more resistant to oxidation. The presence of the iodine atom may also influence the oxidative stability of the molecule.
Recommended Storage and Handling Procedures
To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential thermal degradation. |
| Light | Store in a light-resistant container (e.g., amber vial) and in a dark location. | To prevent photolytic cleavage of the carbon-iodine bond. |
| Atmosphere | Keep the container tightly closed.[3] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To protect from atmospheric moisture and oxygen, which could participate in hydrolytic or oxidative degradation. |
| Handling | Handle in a well-ventilated area.[3] Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | To prevent inhalation and skin contact. |
Incompatible Materials
While specific incompatibility data for this compound is limited, general chemical principles suggest avoiding contact with the following:
-
Strong Oxidizing Agents: Can lead to oxidative degradation of the furo[3,2-b]pyridine ring system.
-
Strong Bases and Nucleophiles: May promote nucleophilic substitution of the iodine atom, especially at elevated temperatures.
-
Strong Acids: Could potentially catalyze the hydrolysis of the furan ring under harsh conditions.
Experimental Protocols for Stability Assessment
To ensure the quality and purity of this compound for research and development, it is essential to perform stability studies. Forced degradation studies are a key component of this, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[5][6][7][8]
Forced Degradation Studies
Forced degradation studies should be conducted on a single batch of this compound to identify potential degradation products and pathways.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, or a mixture with water).
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.
-
Photodegradation: Expose a solution to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies on this compound.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[9][10][11]
Key Method Parameters:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its potential degradation products.
-
Detection: UV detection at a wavelength where this compound and its likely degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Conclusion
While this compound is a stable compound under recommended storage conditions, its integrity can be compromised by exposure to elevated temperatures, light, and incompatible chemicals. The primary degradation pathways are likely to involve the cleavage of the carbon-iodine bond. By adhering to the storage and handling guidelines outlined in this technical guide, and by implementing robust stability testing protocols, researchers can ensure the quality and reliability of this important synthetic intermediate. A thorough understanding of the stability profile of this compound is essential for its successful application in the synthesis of novel therapeutic agents and advanced materials.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1131335-68-6 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. library.dphen1.com [library.dphen1.com]
- 6. ijsdr.org [ijsdr.org]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Furo[3,2-b]pyridine Core: A Privileged Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The furo[3,2-b]pyridine nucleus, a fused heterocyclic system, has emerged from the periphery of medicinal chemistry to become recognized as a "privileged scaffold".[1] Its unique structural and electronic characteristics, including its function as a bioisostere of purines, grant it the ability to interact with a multitude of biological targets with high affinity and selectivity. This guide provides a comprehensive analysis of the furo[3,2-b]pyridine core, detailing its synthetic accessibility, key structure-activity relationships (SAR), and burgeoning applications across critical therapeutic areas. We will delve into its most prominent role as a versatile platform for kinase inhibitors in oncology, explore its emerging potential in neurodegenerative diseases, and examine its utility in modulating other key signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing not only a review of the field but also actionable protocols and mechanistic insights to catalyze future discovery efforts.
The Furo[3,2-b]pyridine Scaffold: Structural and Physicochemical Rationale
The furo[3,2-b]pyridine system consists of a furan ring fused to a pyridine ring.[2] This arrangement creates a rigid, planar structure with a distinct electronic distribution that is highly attractive for drug design.[3] Its significance stems from its role as a bioisosteric mimic of endogenous purines, such as adenine. This allows it to effectively compete for the ATP binding site of many protein kinases, a feature that has been extensively exploited in the development of targeted cancer therapies. The nitrogen atom in the pyridine ring acts as a key hydrogen bond acceptor, often interacting with the hinge region of kinases, while the fused furan ring provides a scaffold for substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] The modular nature of its synthesis allows for extensive SAR studies, making it a highly adaptable core for medicinal chemistry campaigns.[1]
Synthetic Strategies: Building the Core
The construction of the furo[3,2-b]pyridine nucleus is accessible through several robust synthetic strategies, primarily involving the formation of the furan ring onto a pre-functionalized pyridine.[3] The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.
Key Synthetic Methodology: Sonogashira Coupling and Heteroannulation
A highly efficient and versatile one-pot method for synthesizing 2-substituted furo[3,2-b]pyridines involves a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[3][5] This approach offers excellent functional group tolerance and is often accelerated by ultrasound irradiation.[3]
The causality behind this choice of methodology is rooted in its efficiency and modularity. The Sonogashira coupling is a powerful C-C bond-forming reaction that allows for the introduction of a diverse range of alkyne-containing fragments. The subsequent intramolecular cyclization to form the furan ring is often high-yielding. This two-step, one-pot process is ideal for creating chemical libraries for high-throughput screening.
Workflow: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines```dot
Caption: Furo[3,2-b]pyridine inhibitors block CLK-mediated phosphorylation of SR proteins.
Experimental Protocol: In Vitro Cytotoxicity Evaluation
A fundamental step in evaluating the potential of new furo[3,2-b]pyridine derivatives is to assess their cytotoxicity against cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability
This protocol describes the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, MDA-MB-231) to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the furo[3,2-b]pyridine test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells. Include wells for "vehicle control" (media with DMSO) and "untreated control".
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into dark purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals. [1] * Add 100 µL of DMSO to each well to dissolve the crystals. [1] * Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
[1]5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (or IC₅₀) value.
Future Perspectives and Conclusion
The furo[3,2-b]pyridine core has unequivocally established itself as a privileged scaffold in modern drug discovery. I[1]ts success, particularly in the realm of kinase inhibition, provides a strong foundation for future exploration. The path forward is rich with opportunity. Further optimization of existing series of CLK and CDK inhibitors could lead to clinical candidates. The largely untapped potential in neurodegenerative diseases warrants significant investigation, focusing on the development of brain-penetrant compounds that can modulate targets like DYRK1A. Additionally, exploring novel synthetic methodologies to access previously unattainable substitution patterns could unlock new biological activities. As our understanding of complex signaling networks deepens, the versatility and proven track record of the furo[3,2-b]pyridine core will ensure its continued prominence as a starting point for the development of innovative and impactful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Suzuki-Miyaura coupling protocol for 6-Iodofuro[3,2-b]pyridine"
An Application Guide to the Suzuki-Miyaura Coupling Protocol for 6-Iodofuro[3,2-b]pyridine
Introduction: The Strategic Importance of Furo[3,2-b]pyridines
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1] Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules.[2] The ability to selectively functionalize this core structure is paramount for structure-activity relationship (SAR) studies. Among the most powerful and versatile methods for achieving this is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[3][4]
This document serves as a detailed guide for performing the Suzuki-Miyaura coupling on this compound. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind the protocol, empowering scientists to not only replicate the procedure but also to intelligently troubleshoot and adapt it for their specific synthetic targets.
The Catalytic Heart of the Reaction: Mechanism and Core Components
The Suzuki-Miyaura reaction is a complex, palladium-catalyzed process that seamlessly connects an organohalide with an organoboron compound.[5] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this cycle is critical to comprehending the role of each reagent.
Key Reagents and Their Scientific Rationale
-
The Electrophile: this compound The reactivity of the organic halide is dictated by the leaving group. The order of reactivity is generally I > Br > OTf >> Cl.[6] For the furo[3,2-b]pyridine system, the 6-iodo derivative is an excellent electrophilic partner because the carbon-iodine bond is relatively weak, facilitating the crucial initial step of oxidative addition where the palladium catalyst inserts itself into this bond.
-
The Nucleophile: Organoboron Reagents The most common organoboron partners are boronic acids (RB(OH)₂) and their corresponding boronate esters, such as pinacol esters (Bpin).[3] While often commercially available, boronic acids can be prone to decomposition via protodeboronation.[3] Pinacol esters offer enhanced stability, making them reliable and frequently used alternatives.[3]
-
The Catalyst: A Palladium-Ligand System The "catalyst" is rarely just palladium metal. It is a complex formed from a palladium precursor and a stabilizing ligand.
-
Palladium Precursor: Common sources are Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂.[3][8] These precursors generate the active Pd(0) species in situ, which enters the catalytic cycle.[3][7]
-
Ligand: The ligand is not a passive spectator. It stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[3] For heteroaryl couplings, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃, as they promote the oxidative addition and reductive elimination steps.[9][10]
-
-
The Base: The Unsung Hero of Transmetalation The base plays a critical, multifaceted role that is essential for the reaction to proceed.[4][11] Its primary function is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate [R-B(OH)₃]⁻.[11][12][13] This negatively charged species is far more reactive and readily transfers its organic group to the palladium center during the transmetalation step.[13] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][11]
-
The Solvent: Creating the Right Environment The choice of solvent is crucial for solubilizing the reactants and catalyst. Aprotic polar solvents are frequently used.[3]
-
Common Solvents: 1,4-Dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are standard choices.[3][4][14]
-
The Role of Water: Often, a small amount of water is added to the organic solvent.[3][4] This can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or boronate ester (1.1–1.5 equiv), the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst system (e.g., Pd(dppf)Cl₂ (3 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a ligand like SPhos (4 mol%)).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to unwanted side reactions, such as the homocoupling of boronic acids.[3]
-
Solvent Addition: Using a syringe, add the previously degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the vial to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80–110 °C. Stir the reaction mixture vigorously for 4–16 hours.[1]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 6-aryl-furo[3,2-b]pyridine.
Reaction Optimization and Data
The success of a Suzuki-Miyaura coupling, especially with challenging heteroaryl substrates, often depends on the careful selection of reaction parameters.[15] The following table summarizes representative conditions that serve as an excellent starting point for optimization.
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Good |
| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | High |
| 3 | 3-Thiopheneboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | Good-High |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | Moderate-Good |
| 5 | (Hetero)aryl Chloride* | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | n-Butanol | 100 | Variable |
Note: While the primary substrate is an iodide, conditions for less reactive chlorides often employ more electron-rich, bulky phosphine ligands (Buchwald-type) and can be effective for challenging couplings.[10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently active base.3. Boronic acid decomposition (protodeboronation).4. Reaction not thoroughly degassed. | 1. Try a different Pd precursor/ligand system (e.g., a more robust Buchwald ligand).2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Use the corresponding boronate ester (e.g., pinacol ester) for better stability.4. Ensure the solvent is properly degassed and the reaction is run under a strict inert atmosphere. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[3] | Improve the degassing procedure (freeze-pump-thaw cycles or sparging with argon for an extended period). |
| Protodeboronation | The boronic acid is cleaved and replaced by a hydrogen atom from the solvent or trace water. | Use a more stable boronate ester (pinacol or MIDA). Use anhydrous solvents if possible, though this may require different base/catalyst conditions. |
| Formation of Palladium Black | The palladium catalyst has precipitated out of solution, rendering it inactive. | Use a more effective stabilizing ligand. Ensure the reaction temperature is not excessively high. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of the 6-position of the furo[3,2-b]pyridine nucleus. A thorough understanding of the reaction mechanism and the specific role of each component—the palladium source, ligand, base, and solvent—is crucial for success. By starting with the robust protocol outlined here and intelligently adjusting parameters based on the troubleshooting guide, researchers can efficiently synthesize a diverse library of novel 6-substituted furo[3,2-b]pyridine derivatives for further investigation in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scientificupdate.com [scientificupdate.com]
The Strategic Application of 6-Iodofuro[3,2-b]pyridine in Modern Medicinal Chemistry: A Guide to Synthesis and Cross-Coupling Protocols
The furo[3,2-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its rigid, planar structure and unique electronic properties make it an ideal framework for the design of potent and selective therapeutic agents.[2] This guide focuses on a key derivative, 6-Iodofuro[3,2-b]pyridine, a versatile building block that unlocks access to a diverse chemical space through various palladium-catalyzed cross-coupling reactions. We will provide an in-depth exploration of its synthesis, reactivity, and application, complete with detailed protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, empowering researchers in their drug discovery endeavors.
The Furo[3,2-b]pyridine Scaffold: A Privileged Motif in Drug Discovery
The furo[3,2-b]pyridine scaffold is considered a "privileged scaffold" due to its recurring appearance in molecules targeting a wide range of biological targets.[3] Derivatives of this core have demonstrated significant potential as anticancer agents and, most notably, as potent and selective kinase inhibitors.[3][4] The modular synthesis of these compounds allows for extensive structure-activity relationship (SAR) studies, which is crucial for optimizing potency and selectivity.[3]
The introduction of an iodine atom at the 6-position of the furo[3,2-b]pyridine core provides a highly reactive handle for the introduction of various substituents. The carbon-iodine bond is particularly amenable to oxidative addition to palladium(0), the initial step in many cross-coupling catalytic cycles. This makes this compound an invaluable intermediate for rapidly generating libraries of analogs for biological screening.
Synthesis of the this compound Core
The construction of the furo[3,2-b]pyridine nucleus can be achieved through several synthetic strategies, often involving the formation of the furan ring onto a pre-existing pyridine core.[2] A common approach involves the heteroannulation of appropriately substituted pyridines.[5]
While a specific, detailed protocol for the direct iodination of the parent furo[3,2-b]pyridine at the 6-position is not extensively documented in readily available literature, a plausible and scientifically sound approach involves electrophilic iodination. A general procedure, adapted from known iodination methods for similar electron-rich heterocyclic systems, is provided below.[6]
Protocol: Electrophilic Iodination of Furo[3,2-b]pyridine (Representative)
Objective: To synthesize this compound from the parent furo[3,2-b]pyridine.
Materials:
-
Furo[3,2-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Anhydrous Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of Furo[3,2-b]pyridine (1.0 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Causality behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective source of an electrophilic iodine atom, suitable for the iodination of electron-rich heterocycles without the need for harsh conditions.
-
Acetonitrile (MeCN): A polar aprotic solvent that is generally suitable for electrophilic aromatic substitution reactions and is relatively easy to remove post-reaction.
-
Inert Atmosphere: While not always strictly necessary for this type of reaction, it is good practice to prevent any potential side reactions with atmospheric moisture or oxygen, especially when working on a small scale or with sensitive substrates.
Application of this compound in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position, providing access to a vast array of substituted furo[3,2-b]pyridine derivatives.
Below are detailed protocols for three of the most common and powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.[7]
Workflow for Suzuki-Miyaura Coupling
Objective: To synthesize 6-aryl or 6-heteroarylfuro[3,2-b]pyridines.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Cesium carbonate, Cs₂CO₃ or Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 eq) to the vessel.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Selection:
| Reagent | Role | Rationale |
| Pd(PPh₃)₄ | Catalyst | A robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates. |
| Cs₂CO₃ / K₂CO₃ | Base | Activates the boronic acid for transmetalation to the palladium center.[8] |
| 1,4-Dioxane/H₂O | Solvent | The aqueous mixture often enhances the rate of reaction and improves the solubility of the base. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of conjugated enynes and arylalkynes.[5]
Workflow for Sonogashira Coupling
Objective: To synthesize 6-alkynylfuro[3,2-b]pyridines.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N or Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF or Dimethylformamide, DMF)
Procedure:
-
To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent (0.1 M), add the amine base (3.0 eq).
-
To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (0.1 eq).
-
Stir the reaction mixture at room temperature to 50 °C for 2-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Selection:
| Reagent | Role | Rationale |
| Pd(PPh₃)₄ | Catalyst | A common and effective palladium source for Sonogashira couplings.[9] |
| CuI | Cocatalyst | Facilitates the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.[5] |
| Et₃N / DIPEA | Base & Solvent | Acts as a base to deprotonate the terminal alkyne and can also serve as a solvent.[3] |
| THF / DMF | Solvent | Common aprotic solvents that are suitable for this type of coupling reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a functional group prevalent in many pharmaceuticals.[1]
Workflow for Buchwald-Hartwig Amination
Objective: To synthesize 6-amino substituted furo[3,2-b]pyridines.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu or Cesium carbonate, Cs₂CO₃)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.0 eq).
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Selection:
| Reagent | Role | Rationale |
| Pd₂(dba)₃ | Precatalyst | A common Pd(0) source that is activated in situ by the phosphine ligand. |
| Xantphos/BINAP | Ligand | Bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] |
| NaOtBu | Base | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Toluene | Solvent | A non-polar solvent that is well-suited for Buchwald-Hartwig aminations. |
Case Study: Synthesis of Furo[3,2-b]pyridine-Based Kinase Inhibitors
The furo[3,2-b]pyridine scaffold is a key component of highly selective inhibitors of Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[10][11] A notable example is the development of the CLK inhibitor MU1210.[7] The synthesis of such inhibitors often relies on the strategic functionalization of the furo[3,2-b]pyridine core, where a halogenated intermediate is crucial. For instance, the synthesis of a series of 3,5-disubstituted furo[3,2-b]pyridines was achieved through chemoselective couplings of 5-chloro-3-iodofuro[3,2-b]pyridine.[10] This highlights the importance of halo-functionalized furo[3,2-b]pyridines as key intermediates in the synthesis of potent kinase inhibitors.
The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings of this compound provide a direct and efficient means to access a wide variety of analogs for screening against kinases and other biological targets.
Inhibitory Activity of Representative Furo[3,2-b]pyridine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| MU1210 | CLK1, CLK2, CLK4 | 8, 20, 12 | [7][9] |
| MU135 | HIPKs | Selective | [10] |
| MU1787 | HIPKs | Selective | [10] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use in palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of diverse libraries of furo[3,2-b]pyridine derivatives. The detailed protocols and rationale provided in this guide are intended to equip researchers with the necessary tools to effectively utilize this important intermediate in their drug discovery programs, ultimately contributing to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. benchchem.com [benchchem.com]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: 6-Iodofuro[3,2-b]pyridine as a Versatile Synthon for the Development of Bioactive Molecules
Introduction: The Furo[3,2-b]pyridine Scaffold in Medicinal Chemistry
The fusion of furan and pyridine rings creates the furo[3,2-b]pyridine bicyclic heterocycle, a scaffold of significant interest in medicinal chemistry. This structural motif is a key component in a variety of compounds demonstrating a broad spectrum of biological activities, including potent anticancer and kinase inhibitory properties.[1][2] The planar nature of the fused ring system allows for effective interaction with biological targets, while the nitrogen atom of the pyridine ring can serve as a crucial hydrogen bond acceptor.
The strategic functionalization of the furo[3,2-b]pyridine core is paramount for modulating its pharmacological profile. The 6-iodo derivative, 6-Iodofuro[3,2-b]pyridine , serves as a particularly powerful and versatile building block. The carbon-iodine bond at the 6-position is an ideal handle for derivatization via modern transition-metal-catalyzed cross-coupling reactions. The relatively high reactivity of the C-I bond enables selective functionalization, providing a robust platform for the synthesis of diverse molecular libraries aimed at drug discovery and development.[3]
This guide provides an in-depth exploration of three cornerstone cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using this compound as the key substrate. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to empower researchers in their synthesis of novel bioactive molecules.
Synthetic Pathways and Core Protocols
The functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The general workflow involves coupling the iodo-heterocycle with a suitable partner (boronic acid, alkyne, or amine) to generate novel C-C or C-N bonds.
Caption: General workflow for diversifying this compound.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroaryl Furo[3,2-b]pyridines
Principle & Mechanistic Insight: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the palladium catalyst into the C-I bond of this compound, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the final product and regenerate the palladium(0) catalyst.[4][5] The choice of base is critical; it activates the boronic acid to facilitate transmetalation.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.[6]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 6-aryl-furo[3,2-b]pyridine.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | 100 | 8 | 80-90 |
| 3 | Pyridine-3-boronic acid | K₃PO₄ | 100 | 16 | 65-75 |
| 4 | Thiophene-2-boronic acid | K₂CO₃ | 90 | 12 | 70-80 |
Note: Yields are estimates based on analogous reactions and may vary.[6][7]
Sonogashira Coupling: Synthesis of 6-Alkynyl Furo[3,2-b]pyridines
Principle & Mechanistic Insight: The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is unique in its dual-catalyst system, typically employing a palladium complex and a copper(I) salt co-catalyst. The palladium cycle is similar to the Suzuki coupling, but the transmetalation step involves a copper(I) acetylide intermediate, which is formed by the reaction of the terminal alkyne with the copper(I) salt in the presence of an amine base.[9] This methodology provides direct access to conjugated enynes and arylalkynes, which are valuable precursors for further transformations or as final bioactive targets.
Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) if required. The reaction is often rapid.
-
Monitor progress by TLC or LC-MS. Completion is often indicated by the disappearance of the starting iodide.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Et₃N | RT | 4 | 90-98 |
| 2 | Propargyl alcohol | DIPA | RT | 6 | 85-95 |
| 3 | Trimethylsilylacetylene | Et₃N | 40 | 3 | 88-96 |
| 4 | 1-Hexyne | Et₃N | 50 | 8 | 80-90 |
Note: Yields are estimates based on analogous reactions and may vary.[10][11]
Buchwald-Hartwig Amination: Synthesis of 6-Amino Furo[3,2-b]pyridines
Principle & Mechanistic Insight: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, linking aryl halides with amines.[12] This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[13] The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, but the key steps involve the formation of a palladium-amido complex followed by reductive elimination.[14] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging reductive elimination step and prevent side reactions like beta-hydride elimination.[13] A strong, non-nucleophilic base like sodium tert-butoxide is typically used.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or BINAP) (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, deoxygenated Toluene or Dioxane
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a strong inert gas flow, add Pd(OAc)₂ and the phosphine ligand to a Schlenk flask. Add a portion of the solvent and stir for 10-15 minutes.
-
To a separate Schlenk flask, add the base (NaOtBu) and this compound.
-
Evacuate and backfill this flask with inert gas three times.
-
Add the remaining solvent, followed by the amine.
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula or syringe.
-
Heat the reaction to 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) if using NaOtBu. Dilute with ethyl acetate and filter through Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Ligand | Base | Temp (°C) | Approx. Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu | 100 | 80-90 |
| 2 | Aniline | BINAP | Cs₂CO₃ | 110 | 75-85 |
| 3 | Benzylamine | SPhos | NaOtBu | 100 | 70-85 |
| 4 | Piperidine | XPhos | NaOtBu | 90 | 85-95 |
Note: Yields are estimates based on analogous reactions and may vary.[15][16]
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of novel, biologically relevant molecules. Its susceptibility to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the systematic and efficient introduction of aryl, alkynyl, and amino functionalities. The protocols and principles outlined in this guide provide a robust framework for researchers to construct diverse libraries of furo[3,2-b]pyridine derivatives for screening in drug discovery programs, particularly in the pursuit of new anticancer agents and kinase inhibitors.
References
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. research.rug.nl [research.rug.nl]
Application Notes & Protocols: 6-Iodofuro[3,2-b]pyridine as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Furo[3,2-b]pyridine Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The furo[3,2-b]pyridine core is one such scaffold, demonstrating significant potential in the development of highly selective kinase inhibitors.[1][2][3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.
The strategic utility of the furo[3,2-b]pyridine scaffold is significantly enhanced by the introduction of a versatile synthetic handle. This is where 6-Iodofuro[3,2-b]pyridine proves indispensable. The iodine atom at the 6-position is not merely a substituent; it is a gateway for molecular diversification. Its presence facilitates a range of robust and efficient palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of various chemical moieties. This capability is paramount for fine-tuning a drug candidate's structure-activity relationship (SAR), optimizing its potency, selectivity, and pharmacokinetic profile. A prime example of a clinical candidate built upon this core is AZD4547 (Fexagratinib), a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[4][5]
This guide provides an in-depth exploration of this compound, detailing its properties, synthetic applications, and providing field-tested protocols for its use in the synthesis of next-generation kinase inhibitors.
Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is crucial for its effective use in synthesis. While extensive experimental data for this compound is not widely published, the following table summarizes its known attributes and provides context from its parent scaffold.
| Property | Value | Source / Notes |
| Molecular Formula | C₇H₄INO | |
| Molecular Weight | 245.02 g/mol | Derived from formula |
| CAS Number | 1131335-68-6 | [6] |
| Appearance | Solid | |
| pKa (Strongest Basic) | ~3.33 (Predicted) | Based on the parent Furo[3,2-b]pyridine scaffold.[7] The electron-withdrawing effect of iodine may slightly decrease basicity. |
| XLogP3 | ~2.5 (Predicted) | The iodine atom significantly increases lipophilicity compared to the parent scaffold (XLogP3 = 1.3).[7] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as an acute oral toxicant. Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.
The Synthetic Versatility of the C6-Iodo Group
The C-I bond at the 6-position of the furo[3,2-b]pyridine core is the key to its synthetic utility. This bond is sufficiently reactive to participate in a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstones of modern pharmaceutical synthesis. These reactions allow for the precise and predictable formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of Furo[3,2-b]pyridines and the Buchwald-Hartwig Amination
Application Note & Protocol: A Guide to the Buchwald-Hartwig Amination of 6-Iodofuro[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological properties, including anticancer and kinase inhibitory activities.[1][2][3] The ability to introduce diverse amine functionalities at specific positions on this scaffold is crucial for library synthesis and structure-activity relationship (SAR) studies in drug discovery. The Buchwald-Hartwig amination stands as a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[4][5] This palladium-catalyzed cross-coupling reaction provides a reliable pathway for the synthesis of aryl and heteroaryl amines from the corresponding halides.[6][7]
This application note provides a comprehensive guide to the experimental procedure for the Buchwald-Hartwig amination of this compound, a key intermediate for the synthesis of novel bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss the critical parameters that influence reaction success.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
The key steps are:
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[9][10] This is often the rate-determining step.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[11]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminated product and regenerating the active Pd(0) catalyst.[4][11]
A potential side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate and lead to the formation of a hydrodehalogenated arene and an imine.[4][11] The choice of ligand is critical to favor the desired reductive elimination pathway.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a general starting point for the amination of this compound with a variety of primary and secondary amines. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier (Example) | Notes |
| This compound | >95% | Commercially available or synthesized | The starting material should be pure and dry. |
| Amine | >98% | Sigma-Aldrich, Acros | The amine should be free of moisture. |
| Palladium Catalyst | See Table 1 | Strem, Sigma-Aldrich | Pre-catalysts are often preferred for air stability. |
| Ligand | See Table 1 | Strem, Sigma-Aldrich | Bulky, electron-rich phosphine ligands are common.[4] |
| Base | Anhydrous | Sigma-Aldrich | Choice of base is critical and substrate-dependent.[13] |
| Solvent | Anhydrous | Acros, Sigma-Aldrich | Toluene, dioxane, or THF are commonly used.[10] |
| Schlenk flask or oven-dried vial | --- | --- | All glassware should be thoroughly dried. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Inert gas supply (Argon or Nitrogen) | High purity | --- | Essential for maintaining an oxygen-free atmosphere. |
Recommended Catalyst/Ligand/Base Combinations
The choice of catalyst, ligand, and base is crucial for a successful reaction and depends heavily on the nature of the amine coupling partner.[14][15] The following table provides starting points for different amine types.
Table 1: Recommended Reaction Conditions
| Amine Type | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Primary Aliphatic | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.2-1.5) | Toluene | 80-110 |
| Secondary Aliphatic | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100-120 |
| Primary Aromatic | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ (1.5) | Toluene | 90-110 |
| Secondary Aromatic | [Pd(allyl)Cl]₂ (0.5-1) | t-BuXPhos (1-2) | K₂CO₃ (2.0) | Dioxane | 100-120 |
| Heterocyclic Amines | (SIPr)Pd(allyl)Cl (1-2) | --- | LHMDS (1.5) | THF | 60-80 |
Note: These are general recommendations. Optimization of catalyst/ligand loading and reaction temperature may be necessary.
Step-by-Step Procedure
The following procedure is for a representative reaction on a 1.0 mmol scale.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (see Table 1), and the phosphine ligand (see Table 1).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (see Table 1) and the amine (1.1-1.2 mmol, 1.1-1.2 equiv.). Finally, add the anhydrous solvent (5-10 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (see Table 1) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting this compound is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere is critical for catalytic activity.
-
Reagent Purity: The purity of all reagents, especially the solvent and amine, is paramount. Water can deactivate the catalyst and hydrolyze the base.
-
Base Selection: Strong bases like NaOt-Bu are effective but can be incompatible with certain functional groups.[13] Weaker bases like K₃PO₄ or Cs₂CO₃ may be required for sensitive substrates.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand significantly impact the reaction outcome.[17] For challenging substrates, screening a variety of ligands may be necessary.
-
Reaction Temperature: While higher temperatures generally increase the reaction rate, they can also lead to decomposition of the catalyst or products. It is advisable to start at a moderate temperature and increase if the reaction is sluggish.
-
Heteroatom Coordination: The nitrogen and oxygen atoms in the furo[3,2-b]pyridine core can potentially coordinate to the palladium center, which may influence the catalytic activity. The use of bulky, electron-rich ligands can help mitigate these effects.[14]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 6-amino-furo[3,2-b]pyridine derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently access a wide range of aminated products. This application note provides a solid foundation for the successful implementation of this powerful C-N bond-forming reaction in the pursuit of novel therapeutics and functional materials.
References
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the Furo[3,2-b]pyridine Scaffold at the 6-Position
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Furo[3,2-b]pyridine Core
The furo[3,2-b]pyridine nucleus is a heterocyclic system of significant interest in medicinal chemistry, widely recognized as a "privileged scaffold."[1][2][3] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing potent and selective modulators of various biological targets, particularly protein kinases.[1][4] Derivatives of this core have shown promise as anticancer agents, kinase inhibitors, and modulators of critical signaling pathways like the Hedgehog pathway.[2][3][5][6]
The ability to strategically modify the furo[3,2-b]pyridine core is paramount for successful drug discovery campaigns. Functionalization allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME). The 6-position of the scaffold is a key vector for modification. Alterations at this site can profoundly influence how the molecule interacts with its biological target, making the development of robust and versatile synthetic methods for 6-position functionalization a critical endeavor for medicinal chemists.
This technical guide provides an in-depth overview of established and emerging strategies for the functionalization of the furo[3,2-b]pyridine scaffold at the 6-position. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.
Strategy 1: Halogenation as a Versatile Handle for Cross-Coupling
Expert Insight: The introduction of a halogen, typically bromine or iodine, at the 6-position is a cornerstone strategy. It transforms an unreactive C-H bond into a versatile functional group, a "synthetic handle," primed for a wide array of subsequent palladium-catalyzed cross-coupling reactions. This two-step approach (halogenation followed by cross-coupling) offers immense modularity for building molecular diversity. While direct electrophilic halogenation of electron-deficient pyridine rings can be challenging and require harsh conditions[7], methods involving directed metalation or activation via Zincke imine intermediates provide milder and more regioselective alternatives.[8][9]
Workflow: Halogenation via Directed Lithiation
This workflow illustrates a common sequence where a directing group is used to achieve regioselective lithiation, followed by quenching with an electrophilic halogen source.
Caption: Directed lithiation-halogenation workflow.
Protocol 1: Regioselective Bromination of a 7-Substituted Furo[3,2-b]pyridine
This protocol assumes the presence of a directing metalating group (DMG), such as an amide or a protected amine, at the 7-position to direct lithiation specifically to the 6-position.[10]
Materials:
-
7-Pivaloyl-7H-furo[3,2-b]pyridine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv)
-
1,2-Dibromotetrachloroethane (1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 7-pivaloyl-7H-furo[3,2-b]pyridine substrate and dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 equiv) dropwise via syringe over 10 minutes. The solution may change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve 1,2-dibromotetrachloroethane (1.5 equiv) in a minimal amount of anhydrous THF.
-
Add the solution of the brominating agent dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 6-bromo-7-pivaloyl-7H-furo[3,2-b]pyridine.
| Parameter | Value / Condition | Causality & Notes |
| Base | n-BuLi or LDA | A strong, non-nucleophilic base is required to deprotonate the C-H bond. LDA can be used to minimize potential side reactions.[10][11] |
| Temperature | -78 °C | Essential for maintaining the stability of the highly reactive organolithium intermediate and preventing side reactions.[12] |
| Solvent | Anhydrous THF | A polar aprotic solvent is necessary to solvate the lithium intermediate. Must be rigorously dried to prevent quenching. |
| Halogen Source | I₂, C₂Br₂Cl₄, NBS | The choice of electrophile determines the halogen installed. Solid sources can be easier to handle than gaseous ones. |
| Typical Yield | 60-85% | Yields are highly dependent on substrate, moisture control, and precise temperature management. |
Strategy 2: Direct C-H Borylation
Expert Insight: Iridium-catalyzed C-H borylation has revolutionized the synthesis of aryl and heteroaryl boronic esters.[13] This method allows for the direct conversion of a C-H bond to a C-B bond, often with high regioselectivity dictated by steric factors. For the furo[3,2-b]pyridine scaffold, borylation is often directed to the most sterically accessible positions. Depending on the substitution pattern, the 6-position can be a favorable site for this transformation, providing a direct route to a key intermediate for Suzuki-Miyaura cross-coupling.[14][15] The use of a solvent-free (neat) reaction can simplify the procedure and improve efficiency.[15]
Reaction Scheme: Iridium-Catalyzed C-H Borylation
Caption: General scheme for Ir-catalyzed C-H borylation.
Protocol 2: Direct Borylation of a Furo[3,2-b]pyridine Derivative
This protocol describes a general procedure for the borylation of a furo[3,2-b]pyridine substrate where the 6-position is sterically favored for functionalization.
Materials:
-
Substituted Furo[3,2-b]pyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (3.0 mol%)
-
Anhydrous Cyclohexane (or neat)
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add the furo[3,2-b]pyridine substrate, B₂pin₂, [Ir(cod)OMe]₂, and dtbbpy to a screw-cap vial equipped with a magnetic stir bar.
-
If using a solvent, add anhydrous cyclohexane. For a neat reaction, proceed to the next step.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate to remove the iridium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 6-borylated furo[3,2-b]pyridine.
| Parameter | Value / Condition | Causality & Notes |
| Catalyst System | [Ir(cod)OMe]₂ / dtbbpy | This is a highly active and commonly used catalyst system for C-H borylation. The bulky dtbbpy ligand improves stability and efficiency.[16] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | A stable, solid, and easy-to-handle source of boron. The resulting pinacol ester is robust and suitable for chromatography. |
| Temperature | 80-100 °C | Thermal energy is required to drive the catalytic cycle. Temperature should be optimized for each substrate. |
| Solvent | Cyclohexane or Neat | Reactions often proceed efficiently without a solvent, which simplifies workup. Cyclohexane is a common non-coordinating solvent if needed.[15] |
| Regioselectivity | Sterically driven | The borylation typically occurs at the least sterically hindered C-H bond. The substitution pattern on the scaffold is critical.[13][14] |
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
Expert Insight: With a 6-halo or 6-boryl furo[3,2-b]pyridine in hand, the door is open to a vast array of C-C and C-N bond-forming reactions. The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery due to its functional group tolerance and the commercial availability of a vast library of boronic acids.[17][18] This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 6-position, enabling extensive SAR exploration.
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 3: Suzuki-Miyaura Coupling of 6-Bromofuro[3,2-b]pyridine
This protocol outlines a typical procedure for coupling a 6-bromo substituted furo[3,2-b]pyridine with an arylboronic acid.
Materials:
-
6-Bromofuro[3,2-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a microwave vial or Schlenk tube, add the 6-bromofuro[3,2-b]pyridine, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Add the solvent system, typically a mixture of DME and water (e.g., 4:1 v/v).
-
Seal the vessel and heat the reaction mixture to 85-100 °C for 2-12 hours. The reaction can often be performed efficiently in a microwave reactor.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 6-aryl-furo[3,2-b]pyridine.
| Parameter | Value / Condition | Causality & Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a common choice for a wide range of substrates. Other catalysts with specialized ligands (e.g., Buchwald ligands) may be required for challenging couplings.[17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step of the catalytic cycle. Its strength and solubility must be matched to the substrate and solvent.[17] |
| Solvent System | DME/H₂O, Toluene, Dioxane | A mixture including water is often necessary to dissolve the inorganic base and facilitate the reaction.[17] |
| Temperature | 80-120 °C | Heating is required to drive the reaction. Microwave irradiation can significantly reduce reaction times. |
| Coupling Partner | Boronic acids/esters | Boronic acids are common, but more stable boronic esters (e.g., pinacol, MIDA) can be used to avoid protodeboronation.[19] |
Conclusion
The functionalization of the furo[3,2-b]pyridine scaffold at the 6-position is a critical task in the synthesis of novel therapeutic agents. The strategies outlined in this guide—halogenation, direct borylation, and palladium-catalyzed cross-coupling—represent a powerful and flexible toolkit for the medicinal chemist. By understanding the principles behind each method and carefully optimizing the reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation, accelerating the journey from a privileged scaffold to a life-saving medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Biological Evaluation of 6-Iodofuro[3,2-b]pyridine Derivatives
Authored by: Senior Application Scientist
Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Pyridine and its fused derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] The introduction of a halogen, such as iodine, at the 6-position of the furo[3,2-b]pyridine core can significantly modulate the compound's physicochemical properties, potentially enhancing target binding affinity and cellular uptake.
This guide provides a comprehensive, multi-phase framework for the in vitro biological evaluation of novel 6-Iodofuro[3,2-b]pyridine derivatives. As specific biological data for this subclass is not yet prevalent in public literature, we will establish a logical and robust screening cascade designed to first identify cytotoxic activity and subsequently elucidate the underlying mechanism of action. This approach is critical for characterizing novel chemical entities and identifying promising lead candidates for further drug development.[3][4]
Phase 1: Primary Screening - Assessment of Cytotoxicity
Expertise & Rationale: The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability. A cytotoxicity assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5] This value is essential for comparing the activity of different derivatives and for selecting appropriate concentrations for subsequent mechanistic studies.[3] We will utilize the MTT or MTS assay, reliable colorimetric methods that measure the metabolic activity of living cells as an indicator of viability.[4][6] The MTS assay is often preferred as it produces a water-soluble formazan, simplifying the protocol by removing the need for a solubilization step.[7][8]
General Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Protocol 1: MTS Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize, count, and determine cell viability.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
MTS Assay and Measurement:
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert the MTS tetrazolium salt to a colored formazan product.[6]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. normalized response).
-
Data Presentation: IC50 Values
| Derivative | Cell Line | IC50 (µM) after 48h | Selectivity Index* |
| Compound A | MCF-7 (Breast) | 12.5 | 4.2 |
| Compound A | A549 (Lung) | 25.1 | 2.1 |
| Compound A | HEK293 (Normal) | 52.8 | - |
| Compound B | MCF-7 (Breast) | 8.4 | 7.1 |
| Compound B | A549 (Lung) | 15.3 | 3.9 |
| Compound B | HEK293 (Normal) | 59.6 | - |
*Selectivity Index = IC50 in normal cells / IC50 in cancer cells. A higher value indicates greater selectivity for cancer cells.
Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay
Expertise & Rationale: Once a compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. In late-stage apoptosis and necrosis, the cell membrane loses integrity, allowing the nuclear stain PI to enter.[9]
Principle of Annexin V / PI Apoptosis Assay
Caption: Differentiating cell populations using Annexin V and PI staining.
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate and allow them to attach overnight.
-
Treat cells with the this compound derivative at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells from each treatment, pellet by centrifugation (e.g., 300 x g for 5 minutes), and wash twice with cold PBS.[9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Phase 3: Molecular Target Identification - In Vitro Kinase Assay
Expertise & Rationale: Many pyridine-containing heterocyclic compounds function as kinase inhibitors.[11] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[12] An in vitro kinase assay can directly measure the ability of a compound to inhibit the activity of a specific kinase enzyme. This is a critical step in moving from a phenotypic observation (cell death) to a specific molecular target. Non-radioactive, luminescence-based assays are common as they are safer and highly amenable to high-throughput screening.[12]
Protocol 3: Generic Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare kinase buffer, recombinant kinase enzyme, specific substrate (peptide or protein), and ATP solution according to the assay kit manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound (this compound derivative) at various concentrations.
-
Add the recombinant kinase enzyme and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The reaction mixture typically contains the kinase, substrate, ATP, and the test compound in a kinase buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent. This reagent quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition by the compound.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value for kinase inhibition by plotting percent inhibition against the log of the compound concentration.
-
Phase 4: Validating Mechanism of Action - Western Blot Analysis
Expertise & Rationale: After identifying a potential kinase target, it is essential to confirm that the compound affects the relevant signaling pathway within the cell. Western blotting allows for the detection and quantification of specific proteins, including their phosphorylation status.[13] By treating cells with the compound and probing for the phosphorylated (activated) and total forms of the target kinase and its downstream effectors, we can validate the proposed mechanism of action.
Hypothetical Signaling Pathway for Analysis
Caption: Analysis of a target signaling pathway using Western Blot.
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound as described in the apoptosis protocol.
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[13]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-total-AKT) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts to determine the effect of the compound on protein activation.
-
References
- 1. ijnrd.org [ijnrd.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
"purification of 6-Iodofuro[3,2-b]pyridine by column chromatography"
An Application Note and Protocol for Researchers
Purification of 6-Iodofuro[3,2-b]pyridine by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of this compound, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The purity of such intermediates is paramount for the integrity of subsequent synthetic steps and the reliability of biological screening data. This document outlines a robust methodology for purifying this compound using silica gel column chromatography, emphasizing the underlying principles, experimental setup, and post-purification analysis. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to obtain this compound in high purity.
Introduction and Scientific Principles
This compound belongs to the furopyridine class of heterocycles, which are prominent scaffolds in pharmacologically active compounds due to their diverse biological activities.[1][3] The presence of an iodine atom provides a reactive handle for further functionalization, particularly in cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.
Column chromatography is a liquid chromatography technique used to separate mixtures of chemical compounds.[4] The separation is based on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.[5]
-
Stationary Phase: A solid adsorbent, typically polar silica gel (SiO₂) for this application, is packed into a vertical column.[4][6]
-
Mobile Phase (Eluent): A liquid solvent or a mixture of solvents is added to the top of the column and flows through the stationary phase.[4]
-
Mechanism of Separation: As the mobile phase carrying the crude sample moves through the column, compounds with a stronger affinity for the polar stationary phase will move more slowly. Conversely, less polar compounds will spend more time in the mobile phase and elute from the column faster.[5] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be selectively eluted, achieving separation.[4]
The success of this purification hinges on the careful selection of the stationary and mobile phases, which is first optimized using Thin-Layer Chromatography (TLC).
Preliminary Analysis via Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to a column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the desired product and its impurities, ideally with a retention factor (Rƒ) of approximately 0.2-0.4 for the this compound.[7]
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.[7] Ensure the spot is small and concentrated for best results.
-
Development: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent (e.g., starting with 10% Ethyl Acetate/Hexane). Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[7]
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots.
-
UV Light: As an aromatic heterocyclic compound, this compound should be visible under short-wave (254 nm) UV light as a dark spot.[8]
-
Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Aromatic compounds and those with unsaturation will form colored complexes with iodine vapor, appearing as yellow-brown spots.[8][9][10]
-
-
Optimization: Repeat the process with different solvent ratios (e.g., 20%, 30% Ethyl Acetate/Hexane) until the target Rƒ value and clear separation from impurities are achieved.
Detailed Protocol for Column Chromatography Purification
This protocol details the purification process using the wet-packing method for preparing the column, which is effective at preventing air bubbles and ensuring a homogenous stationary phase.[11]
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel |
| Mobile Phase Solvents | Hexane, Ethyl Acetate (HPLC Grade) |
| Crude Product | Crude this compound reaction mixture |
| Apparatus | Chromatography Column, Collection Test Tubes/Flasks |
| Ancillary Materials | Sand (acid-washed), Cotton or Glass Wool |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation:
-
Packing the Column (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel with the initial, least polar eluent (e.g., 100% Hexane or 5% Ethyl Acetate/Hexane). The ratio of silica gel to crude product should be between 30:1 and 50:1 by weight, depending on the difficulty of the separation.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.[13]
-
Continuously tap the side of the column gently to ensure the silica packs down evenly and to dislodge any trapped air bubbles.[11]
-
Once all the silica has been added, wash any remaining silica from the column walls with the eluent.
-
Allow the solvent to drain until its level is just above the top of the silica bed. Crucially, do not let the column run dry at any stage. [11]
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[12]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small portion of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in numbered test tubes or flasks.[13]
-
Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate (approx. 5 cm of solvent level drop per minute).[14]
-
Gradually increase the polarity of the eluent according to the TLC optimization (e.g., move from 5% to 10% to 20% Ethyl Acetate/Hexane). This gradient elution will first elute non-polar impurities, followed by the desired product, and finally more polar impurities.[4][15]
-
-
Monitoring the Separation:
-
Periodically, analyze the collected fractions using TLC to determine their composition. Spot multiple fractions on the same TLC plate alongside a spot of the original crude mixture.
-
Identify the fractions containing the pure this compound (single spot at the correct Rƒ).
-
-
Isolation of Purified Compound:
-
Combine the fractions identified as pure.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.[13]
-
Confirm the identity and assess the purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Summary and Troubleshooting
Summary of Purification Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar phase suitable for heterocyclic compounds.[6] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers a good polarity range for eluting the compound and separating it from common impurities.[15] |
| Elution Mode | Gradient Elution | Improves separation efficiency for compounds with varying polarities.[4] |
| Sample Loading | Dry Loading | Provides better resolution and prevents band broadening.[16] |
| Target Rƒ (TLC) | ~0.2 - 0.4 | Ensures good separation on the column without excessively long elution times.[7] |
| Expected Purity | >98% (by NMR) | Dependent on crude purity and careful fractionation. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase. - Column overloaded. - Sample band too wide. | - Re-optimize eluent with TLC. - Use a larger column or less sample. - Load the sample in a smaller volume or use dry loading. |
| Cracked/Channeled Column Bed | - Column ran dry. - Packing was not uniform. | - Ensure the solvent level never drops below the top of the silica. - Repack the column, ensuring the slurry is homogenous and settled evenly. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the eluent (e.g., add a small percentage of methanol to the ethyl acetate). |
| Tailing on TLC | - Sample is too concentrated. - Compound is acidic/basic. | - Dilute the sample for TLC analysis. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
Safety and Waste Disposal
Handling: this compound, like many iodinated organic compounds, should be handled with care.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[18]
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[18]
Waste Disposal:
-
All solvents and silica gel contaminated with the iodinated compound should be collected in a designated hazardous waste container.[18][19]
-
Do not dispose of iodinated organic waste down the drain, as it can be harmful to the environment.[20][21]
-
Follow all institutional, federal, state, and local regulations for the disposal of hazardous chemical waste.[20]
References
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. chromtech.com [chromtech.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Page loading... [wap.guidechem.com]
- 18. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 19. collectandrecycle.com [collectandrecycle.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Iodofuro[3,2-b]pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Iodofuro[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. The furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, but its successful functionalization via cross-coupling presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[1][2][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and rationally optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most likely causes?
A1: This is a common and frustrating issue, often stemming from the specific nature of the N-heterocyclic substrate. The primary factors to investigate are:
-
Catalyst Deactivation or Insufficient Activity: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this reason.[4] For challenging heteroaryl couplings, highly active catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential to shield the metal center and promote the reaction.[1][5]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and the promotion of unwanted side reactions like boronic acid homocoupling.[5][6] It is critical to ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4]
-
Inappropriate Base Selection: The base is not merely a spectator; it is required to activate the boronic acid for the crucial transmetalation step.[7][8] Weak or partially soluble bases may not be effective. For difficult couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often outperform standard choices like sodium or potassium carbonate.[1][5]
-
Insufficient Thermal Energy: While the Carbon-Iodine bond is the most reactive of the halides, the overall activation energy for the catalytic cycle with a challenging substrate can still be high.[9] Temperatures in the range of 80-110 °C are typically required.[1]
Q2: My reaction is messy. I'm observing significant homocoupling of my boronic acid and protodeboronation. How can I minimize these side products?
A2: These are two of the most common side reactions in Suzuki couplings.
-
Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond, which removes your nucleophile from the reaction.[6] Heteroaryl boronic acids are particularly susceptible to this. To mitigate this, you can:
-
Switch to a more stable boronate ester, such as a pinacol ester (Bpin), or a potassium trifluoroborate salt.[1]
-
Use a slight excess (1.2–1.5 equivalents) of the boron reagent.[10]
-
Ensure your base is finely powdered and that water content is controlled, as excess water can accelerate this side reaction.
-
-
Homocoupling: This is the self-coupling of two boronic acid molecules, promoted by the presence of oxygen or Pd(II) species.[1][6][11] To prevent it:
-
Rigorously degas your reaction mixture and maintain a positive pressure of inert gas.
-
Use a high-quality Pd(0) source (e.g., Pd₂(dba)₃) or an efficient pre-catalyst that rapidly generates the active Pd(0) species.[1]
-
Q3: What is the best "out-of-the-box" set of conditions to try for coupling an arylboronic acid with this compound?
A3: For a challenging heterocyclic substrate, starting with a robust, modern catalyst system is key to saving time and material. Below is a recommended starting point and potential screening conditions.
| Component | Recommended Starting Condition | Rationale & Notes |
| Aryl Halide | This compound (1.0 equiv) | The iodide is highly reactive, facilitating oxidative addition.[9] |
| Boron Reagent | Arylboronic Acid (1.3 equiv) | A slight excess helps drive the reaction to completion. Consider a pinacol ester if protodeboronation is an issue.[1] |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) | A highly active system for N-heterocycles. Buchwald pre-catalysts (e.g., SPhos G3) are also excellent.[2] |
| Base | K₃PO₄ (2.0–3.0 equiv) | A strong, effective base for challenging transmetalation steps.[1] Must be finely powdered. |
| Solvent | 1,4-Dioxane or Toluene (~0.1 M) | Anhydrous, polar aprotic solvents are standard. Ensure they are freshly distilled or from a sure-seal bottle and properly degassed.[10][12] |
| Temperature | 100–110 °C | Sufficient thermal energy is often required to overcome activation barriers.[1] |
| Atmosphere | Argon or Nitrogen | Absolutely critical to prevent catalyst death and side reactions.[4] |
In-Depth Troubleshooting & Optimization
Guide 1: Low to No Product Formation
When initial attempts fail, a systematic approach is necessary. The primary goal is to ensure the catalytic cycle can initiate and turn over efficiently.
Caption: A workflow diagram for troubleshooting low yields.
Core Principles of the Suzuki-Miyaura Reaction
A firm grasp of the catalytic cycle is essential for rational troubleshooting. Each step has specific requirements that, if not met, can stall the entire process.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
The three key phases are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This step is generally fast for iodides.[9]
-
Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the halide. This is often the rate-limiting step and is highly dependent on the choice of base and the electronic properties of the boron reagent.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9] Bulky ligands can accelerate this step.[5]
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound with an Arylboronic Acid
This is a generalized procedure and should be optimized for each specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Anhydrous 1,4-Dioxane (to achieve ~0.1 M concentration)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle at least three times to ensure all oxygen is removed.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos ligand to the flask.
-
Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.[4]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically (e.g., every 2-4 hours) using a suitable analytical technique such as TLC or LC-MS until the starting material is consumed or no further conversion is observed.[4] Reactions are typically complete within 4-24 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.[10]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[4]
Decision Tree for Optimizing Reaction Components
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Iodofuro[3,2-b]pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 6-Iodofuro[3,2-b]pyridine. Here, we address common challenges and frequently encountered byproducts in a practical question-and-answer format, providing in-depth troubleshooting strategies and detailed experimental protocols to enhance synthetic success.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically proceeds through a multi-step sequence. A common and effective strategy involves the construction of the furo[3,2-b]pyridine core via a Sonogashira cross-coupling reaction followed by an intramolecular cyclization, and a subsequent iodination step. This guide will focus on troubleshooting issues that may arise during these key transformations.
Problem 1: Low Yield of the Furo[3,2-b]pyridine Core & Presence of a Dimerized Alkyne Byproduct
Question: During the Sonogashira coupling of a halopyridine with a terminal alkyne to construct the furo[3,2-b]pyridine precursor, I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne, and the yield of my desired product is low. What is happening and how can I fix it?
Answer: This is a classic case of alkyne homocoupling, often referred to as Glaser coupling, which is a major side reaction in Sonogashira couplings. This occurs when the terminal alkyne couples with itself, a reaction that is often promoted by the presence of oxygen and an excess of the copper(I) co-catalyst.
Causality and Mitigation Strategies:
-
Oxygen Contamination: The presence of oxygen facilitates the oxidative dimerization of the copper acetylide intermediate. It is crucial to maintain a rigorously inert atmosphere throughout the reaction.
-
Troubleshooting Steps:
-
Thoroughly degas all solvents and liquid reagents (e.g., amine base) by performing several freeze-pump-thaw cycles or by bubbling a stream of an inert gas (Argon or Nitrogen) through them for an extended period.
-
Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.
-
Maintain a positive pressure of inert gas throughout the entire reaction setup.
-
-
-
Copper(I) Co-catalyst Concentration: While essential for the Sonogashira catalytic cycle, an excess of copper(I) iodide (CuI) can favor the homocoupling pathway.
-
Troubleshooting Steps:
-
Reduce the loading of CuI to the minimum effective amount (typically 1-5 mol%).
-
Consider a "copper-free" Sonogashira protocol. These methods often employ specific phosphine ligands that can facilitate the reaction without the need for a copper co-catalyst, thereby eliminating the Glaser coupling byproduct.[1]
-
-
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus favoring the cross-coupling reaction over homocoupling.
Problem 2: Incomplete Intramolecular Cyclization to Form the Furo[3,2-b]pyridine Ring
Question: After the Sonogashira coupling, I am struggling with the subsequent intramolecular cyclization step to form the furan ring. My analysis (LC-MS and ¹H NMR) shows the presence of the uncyclized intermediate, 2-alkynyl-3-hydroxypyridine. How can I drive the cyclization to completion?
Answer: Incomplete cyclization is a common issue and can be attributed to several factors, including insufficient reaction time or temperature, an inappropriate base, or deactivation of the catalyst if a metal-catalyzed cyclization is being employed.
Causality and Mitigation Strategies:
-
Reaction Kinetics: The intramolecular cyclization may be slow under the initial reaction conditions.
-
Troubleshooting Steps:
-
Increase the reaction temperature. Monitor the reaction carefully by TLC or LC-MS to avoid decomposition of the starting material or product at higher temperatures.
-
Extend the reaction time. Some cyclizations may require several hours to reach completion.
-
-
-
Base Strength: The choice and strength of the base can be critical for promoting the cyclization.
-
Troubleshooting Steps:
-
If using a mild base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).
-
-
-
Catalyst Deactivation (for catalyzed cyclizations): If the cyclization is palladium-catalyzed, the catalyst may have become deactivated.
-
Troubleshooting Steps:
-
Ensure you are using a fresh, high-quality palladium catalyst.
-
If the reaction has stalled, consider adding a fresh portion of the catalyst.
-
-
Problem 3: Formation of Regioisomeric Byproducts During Iodination
Question: In the final step of my synthesis, the iodination of the furo[3,2-b]pyridine core, I am obtaining a mixture of iodinated products. How can I improve the regioselectivity to favor the desired 6-iodo isomer?
Answer: The formation of regioisomeric byproducts during the electrophilic iodination of heteroaromatic compounds is a common challenge. The position of iodination is directed by the electronic properties of the furo[3,2-b]pyridine ring system. The pyridine ring is electron-deficient, while the furan ring is electron-rich, making the furan ring more susceptible to electrophilic attack. However, substitution on the pyridine ring can also influence the regioselectivity.
Causality and Mitigation Strategies:
-
Reaction Conditions: The choice of iodinating agent and reaction conditions can significantly impact the regioselectivity.
-
Troubleshooting Steps:
-
Milder Iodinating Agents: Employ less reactive iodinating agents. N-Iodosuccinimide (NIS) is a common choice, but if regioisomeric mixtures are obtained, consider using iodine in the presence of a mild activating agent like silver sulfate (Ag₂SO₄) or a base to control the generation of the electrophilic iodine species.[2]
-
Temperature Control: Perform the reaction at a lower temperature to enhance selectivity.
-
Solvent Effects: The solvent can influence the reactivity of the iodinating agent. Screen different solvents to find the optimal conditions for your substrate.
-
-
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block more reactive positions on the molecule, directing the iodination to the desired position.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: Based on the likely synthetic route, the most common byproducts are:
-
Alkyne Homocoupling Product (Glaser Dimer): Arises from the Sonogashira coupling step. It will have a molecular weight corresponding to double that of your starting alkyne minus two hydrogen atoms.
-
Uncyclized Intermediate: The 2-alkynyl-3-hydroxypyridine that fails to undergo intramolecular cyclization.
-
Regioisomers of Iodination: Iodination at positions other than C6 of the furo[3,2-b]pyridine core. The most likely positions for undesired iodination are on the electron-rich furan ring.
-
Dehalogenated Product: Loss of the iodo group from the final product during purification or subsequent reaction steps.
Q2: How can I best purify the final this compound product from these byproducts?
A2: A combination of purification techniques is often necessary:
-
Column Chromatography: This is the most common and effective method for separating the desired product from byproducts. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities and obtaining a highly pure product.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.
Q3: What analytical techniques are most useful for identifying these byproducts?
A3: A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification of byproducts:
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds in your mixture, which is a primary indicator of the presence of byproducts like the Glaser dimer or the uncyclized intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. For example, ¹H NMR can be used to distinguish between different regioisomers of iodination by analyzing the chemical shifts and coupling constants of the aromatic protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating the components of a reaction mixture and obtaining their mass spectra, allowing for the identification and quantification of the desired product and any byproducts.
Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct Type | Common Name | Typical Analytical Signature | Mitigation Strategy |
| Homocoupling Product | Glaser Dimer | M+ corresponding to 2 x (alkyne) - 2H | Rigorous inert atmosphere, use of copper-free Sonogashira conditions, slow addition of alkyne. |
| Uncyclized Intermediate | 2-Alkynyl-3-hydroxypyridine | M+ corresponding to the coupled but uncyclized product. Characteristic alkyne and hydroxyl proton signals in ¹H NMR. | Increase reaction time/temperature for cyclization, use a stronger base. |
| Isomeric Product | e.g., 2-Iodo or 3-Iodofuro[3,2-b]pyridine | Same M+ as the desired product. Different chemical shifts and coupling patterns in ¹H NMR. | Use milder and more selective iodinating agents, control reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-5 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be taken to the next step or purified by column chromatography.
Protocol 2: General Procedure for Intramolecular Cyclization
-
Dissolve the crude 2-alkynyl-3-hydroxypyridine intermediate in a suitable anhydrous solvent (e.g., DMF or toluene) in a flame-dried flask under an inert atmosphere.
-
Add a base (e.g., K₂CO₃ or t-BuOK, 1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the formation of the furo[3,2-b]pyridine by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Iodination
-
Dissolve the furo[3,2-b]pyridine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, CHCl₃, or MeCN) in a round-bottom flask.
-
Add the iodinating agent (e.g., N-Iodosuccinimide (NIS), 1.0-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Diagram 1: Key Synthetic Steps and Potential Byproduct Formation
Caption: Synthetic workflow and common byproduct pathways.
Diagram 2: Troubleshooting Logic for Low Yield in Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira reactions.
References
Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of 6-Iodofuro[3,2-b]pyridine
Welcome to the technical support guide for troubleshooting Sonogashira coupling reactions involving 6-Iodofuro[3,2-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique electronic properties of the furopyridine scaffold can present challenges not always seen with simpler aryl halides. This guide provides in-depth, experience-driven advice to help you diagnose and resolve issues leading to low product yield.
I. Understanding the Challenges with this compound
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] However, the reaction's success with heteroaromatic substrates like this compound is highly dependent on fine-tuning the reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity. Furthermore, the fused furan ring influences the electron density of the pyridine ring, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition.[3]
The Sonogashira Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
II. Troubleshooting Guide: Question & Answer Format
This section addresses common problems encountered during the Sonogashira coupling of this compound.
Issue 1: Low or No Product Yield with Recovery of Starting Material
Q: My reaction shows very little conversion, and I'm recovering most of my this compound starting material. What are the likely causes?
A: This is a common issue that often points to problems with catalyst activity or suboptimal reaction conditions. Here’s a systematic approach to diagnosing the problem:
-
Catalyst Integrity and Activity:
-
Palladium Catalyst: The active catalyst is a Pd(0) species.[5] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0). Incomplete reduction will lead to low activity. Ensure you are using a fresh, high-quality palladium source. The appearance of palladium black (a black precipitate) is a sign of catalyst decomposition.[6]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. Use a freshly opened bottle or a recently purchased, high-purity grade.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[6] It is critical to thoroughly degas your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Solvent Choice: The solvent must be able to dissolve all components of the reaction. While common solvents like THF, DMF, and toluene are used, some solvents can negatively impact the reaction. For instance, DMF has been reported to slow down certain Sonogashira reactions by competing for coordination sites on the palladium catalyst.[7]
-
Base Selection: An amine base is typically required to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[5] Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. The base must be anhydrous, as water can interfere with the reaction. Consider using a freshly distilled amine.
-
Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, electron-deficient or sterically hindered substrates may require heating.[8] A gradual increase in temperature (e.g., to 50-80 °C) may be necessary to promote the oxidative addition step.
-
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
Q: I'm observing a significant amount of a byproduct that corresponds to the dimer of my terminal alkyne. How can I minimize this?
A: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction in copper-catalyzed Sonogashira reactions, particularly in the presence of oxygen.[5][9]
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction is performed under a rigorously inert atmosphere. This includes thoroughly degassing the solvent and using Schlenk techniques or a glovebox.
-
Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help to reduce the rate of homocoupling.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[6]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[5][10][11] Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling.[5][10][12] These often require a different ligand and base system.
Issue 3: Dehalogenation of this compound
Q: I am observing the formation of Furo[3,2-b]pyridine (the de-iodinated starting material) as a major byproduct. What causes this and how can I prevent it?
A: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[13] It involves the replacement of the iodine atom with a hydrogen atom.
-
Source of Hydrogen: The hydrogen atom can come from various sources, including the solvent, the amine base, or residual water.
-
Reaction Temperature: Higher reaction temperatures can sometimes promote dehalogenation.[13] If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Choice of Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation. Experimenting with different amine bases or switching to a non-protic solvent might be beneficial.
Issue 4: Reaction Stalls or is Sluggish
Q: My reaction starts but seems to stall before completion. What could be the reason?
A: A sluggish or stalling reaction can be due to several factors related to the specific nature of your heteroaromatic substrate.
-
Ligand Choice: The standard triphenylphosphine (PPh₃) ligand may not be optimal for this substrate. The pyridine nitrogen in your starting material can coordinate to the palladium center, potentially inhibiting the desired catalytic activity. Consider using more electron-rich and sterically bulky phosphine ligands, which can promote the oxidative addition step and stabilize the active catalyst.[4]
-
Catalyst Inhibition: The product itself or byproducts could be inhibiting the catalyst. As the concentration of the coupled product increases, it might coordinate to the palladium and slow down the catalytic cycle.
-
Base Strength: The pKa of the amine base is important. A base that is too weak may not efficiently deprotonate the alkyne, while a base that is too strong could lead to other side reactions.
III. Optimized Protocol and Data
Based on common troubleshooting outcomes, here is a recommended starting protocol for the Sonogashira coupling of this compound.
Optimized Copper-Free Sonogashira Protocol
This protocol is designed to minimize alkyne homocoupling and address potential issues with catalyst inhibition.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.).
-
Add a freshly dried, degassed solvent (e.g., toluene or dioxane).
-
Add the terminal alkyne (1.2 equiv.).
-
Add a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low yield in Sonogashira couplings.
Comparison of Reaction Conditions
The following table summarizes common starting points and potential optimizations:
| Parameter | Standard Conditions | Optimized Conditions for Furopyridine | Rationale for Optimization |
| Catalyst System | Pd(PPh₃)₄ / CuI | Pd(OAc)₂ / Bulky Ligand (e.g., XPhos), Copper-Free | Bulky, electron-rich ligands can improve catalyst performance with heteroaromatic substrates.[4] Copper-free conditions prevent alkyne homocoupling.[5][11] |
| Base | Et₃N or DIPEA | Cs₂CO₃ or K₃PO₄ | Inorganic bases can be effective in copper-free systems and may reduce dehalogenation.[5] |
| Solvent | THF or DMF | Toluene or Dioxane | Less coordinating solvents can prevent inhibition of the palladium catalyst.[7] |
| Temperature | Room Temperature | Room Temperature to 80 °C | Some heteroaromatic iodides require thermal energy to undergo efficient oxidative addition. |
IV. Conclusion
Successfully performing a Sonogashira coupling on a complex heteroaromatic substrate like this compound requires a careful and systematic approach to optimization. By understanding the potential pitfalls, such as catalyst deactivation, alkyne homocoupling, and dehalogenation, researchers can effectively troubleshoot and achieve higher yields. This guide provides a framework for diagnosing issues and implementing logical, evidence-based solutions to overcome these synthetic challenges.
V. References
-
Wikipedia. Sonogashira coupling. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. --INVALID-LINK--
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. --INVALID-LINK--
-
ACS Publications. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. --INVALID-LINK--
-
BYJU'S. (n.d.). Sonogashira Coupling. --INVALID-LINK--
-
BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. --INVALID-LINK--
-
Wiley Online Library. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. --INVALID-LINK--
-
ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. --INVALID-LINK--
-
Organic Chemistry Portal. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. --INVALID-LINK--
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. --INVALID-LINK--
-
ResearchGate. (n.d.). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. --INVALID-LINK--
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. --INVALID-LINK--
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. --INVALID-LINK--
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. --INVALID-LINK--
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. --INVALID-LINK--
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of Sonogashira conditions. --INVALID-LINK--
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. --INVALID-LINK--
-
Reddit. (2020). Sonogashira troubleshooting help needed. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. --INVALID-LINK--
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. --INVALID-LINK--
-
ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. --INVALID-LINK--
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. --INVALID-LINK--
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. --INVALID-LINK--
-
NROChemistry. (n.d.). Sonogashira Coupling. --INVALID-LINK--
-
ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. --INVALID-LINK--
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. --INVALID-LINK--
-
ResearchGate. (2025). Palladium-free and ligand-free Sonogashira cross-coupling. --INVALID-LINK--
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. books.lucp.net [books.lucp.net]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
"preventing deiodination of 6-Iodofuro[3,2-b]pyridine in reactions"
A Guide to Preventing Deiodination in Cross-Coupling Reactions
Welcome to the technical support center for 6-Iodofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise during complex organic reactions. One of the most common issues encountered with this compound is premature deiodination, a side reaction that can significantly lower the yield of the desired product. This comprehensive guide provides in-depth troubleshooting advice, prophylactic strategies, and detailed experimental protocols to help you minimize and prevent this unwanted reaction.
Understanding the Challenge: The Lability of the C-I Bond
The carbon-iodine bond in this compound is the key to its utility in cross-coupling reactions, serving as an excellent leaving group. However, the C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various reaction conditions. This cleavage leads to the formation of the corresponding deiodinated furo[3,2-b]pyridine, a process often referred to as hydrodehalogenation. This side reaction is a common competing pathway in many transition-metal-catalyzed cross-coupling reactions.[1]
The propensity for deiodination is influenced by a combination of factors, including the electronic nature of the furo[3,2-b]pyridine ring system, the specific reaction conditions employed (catalyst, ligand, base, solvent), and the reaction temperature. Understanding and controlling these factors is paramount to achieving high yields of your desired coupled product.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Q1: My reaction is showing a significant amount of the deiodinated furo[3,2-b]pyridine byproduct. What are the most likely causes?
A1: Significant deiodination, or hydrodehalogenation, is a common challenge and can be attributed to several factors within your reaction setup. Here are the primary suspects:
-
The Base: Strong bases, particularly in the presence of a proton source (like trace water or an alcohol solvent), can promote the reduction of the C-I bond. Certain bases can also react with the palladium catalyst to form palladium-hydride species, which are known to be active in hydrodehalogenation.[1]
-
The Catalyst System: The choice of palladium source and, more critically, the ligand can greatly influence the relative rates of the desired cross-coupling versus the undesired deiodination. Some ligands may not be effective at stabilizing the catalytic intermediates, leading to decomposition pathways that favor deiodination.
-
Reaction Temperature: Higher temperatures can accelerate the rate of deiodination. While elevated temperatures are often used to drive cross-coupling reactions to completion, they can be detrimental when working with sensitive substrates like this compound.
-
Solvent and Reagent Purity: The presence of water or other protic impurities in your solvent or reagents can serve as a proton source for the hydrodehalogenation side reaction.
Q2: How can I modify my reaction conditions to minimize deiodination in a Suzuki coupling?
A2: The Suzuki coupling is a powerful tool for C-C bond formation, but deiodination can be a persistent issue. Here are some targeted strategies to optimize your Suzuki reaction:
-
Base Selection: Switch to a milder base. Instead of strong inorganic bases like potassium carbonate or cesium carbonate, consider using weaker bases such as potassium phosphate (K₃PO₄) or organic bases like triethylamine (TEA). For particularly sensitive substrates, sodium trimethylsilanolate (NaOTMS) has been shown to be effective in limiting base-mediated decomposition.[2]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired reaction pathway. For electron-deficient heteroaryl iodides, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be highly effective. These ligands promote rapid oxidative addition and reductive elimination, which can outcompete the deiodination pathway.[3]
-
Lower the Temperature: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly suppress the rate of deiodination. Room temperature reactions are often feasible with the right catalyst and ligand combination.
-
Solvent Considerations: Use anhydrous solvents to minimize the presence of proton sources. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.
Q3: I'm observing deiodination in a Sonogashira coupling. What adjustments should I make?
A3: Sonogashira couplings are generally robust, but deiodination can still occur, especially with electron-deficient heteroaryl iodides. Consider the following modifications:
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper co-catalyst, its presence can sometimes lead to side reactions. A "copper-free" Sonogashira protocol can be a viable alternative to reduce deiodination.[4]
-
Base: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is anhydrous and of high purity.
-
Palladium Catalyst and Ligand: A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ with additional triphenylphosphine ligand is a common starting point. If deiodination is significant, switching to a more specialized ligand system, similar to those recommended for Suzuki couplings, may be beneficial.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: Can the choice of palladium precatalyst influence the extent of deiodination?
A4: Absolutely. The palladium precatalyst can have a significant impact on the reaction's success.
-
Oxidation State: Both Pd(0) and Pd(II) precatalysts are commonly used. Pd(0) sources like Pd(PPh₃)₄ directly enter the catalytic cycle. Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in-situ reduction to the active Pd(0) species. The kinetics of this reduction and the nature of the ligands present can influence the prevalence of side reactions.
-
Precatalyst Stability: Some modern, well-defined palladium precatalysts, often featuring bulky biarylphosphine ligands, are designed for high stability and activity. These can provide more reproducible results and may be less prone to generating species that lead to deiodination compared to older, less-defined catalyst systems.
Prophylactic Strategies: Setting Up for Success
The best way to deal with deiodination is to prevent it from the outset. Here are some proactive measures you can take during your experimental design and setup.
-
Rigorous Control of Reaction Atmosphere: Always conduct your reactions under an inert atmosphere (e.g., argon or nitrogen). This prevents the ingress of oxygen and moisture, both of which can contribute to catalyst decomposition and side reactions.
-
Use of Anhydrous Solvents and Reagents: Ensure that all solvents and liquid reagents are thoroughly dried and degassed before use. Solid reagents should be dried in a vacuum oven if there is any suspicion of moisture content.
-
Careful Selection of Reaction Components: As detailed in the troubleshooting guide, the choice of base, ligand, and palladium source is critical. For a new reaction with this compound, it is advisable to start with milder conditions and more advanced catalyst systems known to be effective for heteroaryl couplings.
-
Run a Control Experiment: If you are consistently observing deiodination, consider running a control experiment without the coupling partner (e.g., the boronic acid in a Suzuki reaction). This will help you determine if the deiodination is an inherent instability of your starting material under the reaction conditions or if it is a competing pathway within the catalytic cycle.
Visualizing the Troubleshooting Process
To aid in your decision-making process when encountering deiodination, the following flowchart provides a visual guide to troubleshooting.
Caption: A decision tree for troubleshooting deiodination.
Comparative Table of Reaction Conditions
The following table summarizes recommended starting conditions for various cross-coupling reactions with this compound, with a focus on minimizing deiodination.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Key Considerations |
| Suzuki | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O | 50-80 | Use of a bulky biarylphosphine ligand is crucial. |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | TEA (2-3) | THF or DMF | RT - 50 | Consider copper-free conditions if dimerization is an issue. |
| Heck | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | K₂CO₃ (2) | DMF | 80-100 | Higher temperatures are often required; monitor for deiodination. |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-100 | Strong base is often necessary; ensure anhydrous conditions. |
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction with this compound, optimized to minimize deiodination.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Preparation: In a separate vial, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Catalyst and Solvent: Add the pre-weighed catalyst and ligand mixture to the Schlenk flask under a positive pressure of inert gas. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired 6-phenylfuro[3,2-b]pyridine.
Caption: Workflow for Suzuki coupling of this compound.
By carefully considering the principles and strategies outlined in this guide, researchers can significantly improve the outcomes of their cross-coupling reactions with this compound and minimize the formation of the undesired deiodinated byproduct.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing 6-Iodofuro[3,2-b]pyridine During Purification
Welcome to the technical support center for handling and purifying 6-Iodofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar sensitive, halogenated heterocyclic compounds. The inherent reactivity of the carbon-iodine bond, coupled with the electronic nature of the furo[3,2-b]pyridine core, can lead to significant stability challenges during standard purification procedures. This resource provides in-depth, field-tested answers and protocols to help you navigate these challenges and ensure the integrity of your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, offering explanations for the underlying chemical principles and actionable solutions.
Question 1: I'm observing significant decomposition of my this compound on a standard silica gel column. What's causing this and how can I prevent it?
Answer:
This is a frequent issue with iodo-substituted heterocycles. The primary culprit is the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze the degradation of sensitive compounds. For this compound, this can lead to several undesirable side reactions, including hydrolysis of the furo-pyridine ring or cleavage of the carbon-iodine bond.
Causality: The lone pairs on the nitrogen and oxygen atoms of your furo[3,2-b]pyridine core can interact with the acidic protons of the silanol groups, activating the molecule towards decomposition. Furthermore, trace metals on the silica surface can also promote degradation.
Solutions:
-
Deactivation of Silica Gel with Triethylamine (TEA): This is a widely used and effective method for neutralizing the acidic sites on silica gel.[1][2][3] The basic triethylamine will bind to the acidic silanol groups, rendering them less reactive towards your compound.
Experimental Protocol: Preparing a TEA-Deactivated Silica Gel Column
-
Solvent System Preparation: Prepare your desired eluent system (e.g., a hexane/ethyl acetate mixture) and add 1-2% triethylamine by volume.
-
Slurry Preparation: In a fume hood, create a slurry of your silica gel with the TEA-containing eluent.
-
Column Packing: Pack your chromatography column with the slurry as you normally would.
-
Equilibration: Before loading your sample, flush the packed column with at least two to three column volumes of the TEA-containing eluent. This ensures that all acidic sites are thoroughly neutralized.
-
Elution: You can choose to either continue eluting with the TEA-containing solvent system or switch back to your original eluent without TEA after the column has been neutralized.[4] For highly sensitive compounds, it is often best to maintain the presence of TEA in the eluent throughout the purification.
-
-
Use of Alternative Stationary Phases: If deactivation is insufficient or if your compound is also base-sensitive, consider using a more inert stationary phase.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral alumina is a good alternative to silica gel for many sensitive compounds.[1]
-
Florisil: This is a mild, neutral magnesium silicate stationary phase that can be effective for the purification of some sensitive compounds.[1]
-
C2-Deactivated Silica Gel: This is a specially prepared silica gel that has been treated to reduce its acidity and is particularly useful for nitrogen-containing heterocycles.[1]
-
Question 2: My purified this compound is discoloring (turning pink/brown) upon storage. What is happening and how can I improve its long-term stability?
Answer:
The discoloration you're observing is a classic sign of decomposition, specifically the formation of molecular iodine (I₂). The carbon-iodine bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage, especially when exposed to light, heat, or trace impurities.[5] This generates an iodine radical, and two of these radicals can combine to form I₂, which has a characteristic brownish-purple color.
Solutions:
-
Storage Conditions:
-
Light Protection: Store your compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.
-
Temperature: Store at low temperatures, preferably in a freezer (-20°C) or even an ultra-low freezer (-80°C) for long-term storage.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
-
Use of Stabilizers: For solutions or long-term storage of the neat compound, the addition of a stabilizer can be beneficial.
-
Copper: A small piece of copper wire or copper powder can be added to the storage vial. Copper acts as a scavenger for any free iodine that forms, reacting with it to form insoluble copper(I) iodide (CuI).[5][6]
-
Sodium Thiosulfate: For solutions, a small amount of sodium thiosulfate can be added. It is a reducing agent that will react with and quench any formed iodine.[7][8]
-
Question 3: I'm struggling with choosing the right purification method. Besides column chromatography, what are my other options for purifying this compound?
Answer:
While column chromatography is a workhorse in organic synthesis, it's not always the best option for sensitive compounds. Here's a decision-making workflow and some alternative purification techniques:
Decision workflow for purification.
Alternative Purification Techniques:
-
Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is often the gentlest and most effective purification method. It avoids contact with stationary phases altogether.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small quantities of material, prep-TLC can be a good option. You can use a plate with a deactivated stationary phase.
-
Liquid-Liquid Extraction: If your crude product contains impurities with significantly different acid/base properties or polarities, a carefully planned series of liquid-liquid extractions can be a very effective initial purification step, reducing the burden on subsequent chromatographic steps.
Frequently Asked Questions (FAQs)
Q: What is the underlying chemical reason for the instability of the C-I bond in compounds like this compound?
A: The carbon-iodine bond is inherently weaker than other carbon-halogen bonds due to the large size of the iodine atom and the resulting long and diffuse orbital overlap with carbon. This makes the bond more susceptible to cleavage, either homolytically (forming radicals) in the presence of light or heat, or heterolytically in the presence of nucleophiles or electrophiles. The electron-rich furo[3,2-b]pyridine ring system can further influence the reactivity of the C-I bond.
Q: Are there any specific solvent considerations I should have when purifying this compound?
A: Yes. While dichloromethane (DCM) is a common solvent for chromatography, it can sometimes be problematic for sensitive compounds as it can contain trace amounts of acid. If you suspect solvent-mediated decomposition, consider using freshly distilled or inhibitor-free solvents. For column chromatography, using a less polar solvent system whenever possible can reduce the interaction time of your compound with the stationary phase, thereby minimizing decomposition.[4]
Q: How can I quickly test if my compound is stable to a particular stationary phase before running a full column?
A: A simple "spot test" on a TLC plate can be very informative.
Experimental Protocol: TLC Stability Test
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution onto a TLC plate (e.g., silica gel).
-
Let the spot sit on the plate for an extended period (e.g., 30-60 minutes) at room temperature.
-
Develop the TLC plate as you normally would.
-
If you see a new spot that wasn't present in your initial crude mixture (which you can run in an adjacent lane for comparison), it's a strong indication that your compound is degrading on the stationary phase. A similar protocol involving slurrying the compound with the stationary phase and analyzing the filtrate by NMR has also been described.[9]
Data Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Decomposition on Column | Acidic silica gel, trace metals | Deactivate silica with TEA, use neutral alumina or Florisil |
| Discoloration on Storage | Formation of I₂ via C-I bond cleavage | Store in the dark, at low temperature, under inert atmosphere; add copper stabilizer |
| Poor Separation | Co-elution of impurities | Optimize solvent system, consider alternative purification methods |
| Compound "Sticking" to Column | Strong interaction with stationary phase | Use a more polar eluent, consider reverse-phase chromatography |
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. erpublication.org [erpublication.org]
- 8. US2144150A - Stabilization of iodine in salt and other feed materials - Google Patents [patents.google.com]
- 9. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 6-Iodofuro[3,2-b]pyridine
Welcome to the technical support center for cross-coupling reactions involving the 6-iodofuro[3,2-b]pyridine core. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging heterocyclic building block. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you navigate your synthetic challenges.
Part I: Frequently Asked Questions (FAQs) on Catalyst System Selection
This section addresses the most common initial questions regarding the setup of cross-coupling reactions with this compound.
Q1: Why is catalyst and ligand selection so critical for the this compound scaffold?
A1: The this compound scaffold presents a unique set of electronic and structural features that demand careful catalyst system selection. The primary challenge stems from the presence of the pyridine nitrogen atom.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes, effectively "poisoning" or inhibiting the catalyst and preventing it from participating in the desired cross-coupling cycle. This is a well-documented issue for pyridine-containing substrates, often referred to as the "2-pyridyl problem" in related systems[1].
-
Substrate Reactivity: The C-I bond at the 6-position is highly activated towards oxidative addition, which is the first and often rate-limiting step in the catalytic cycle[2][3]. While this inherent reactivity is advantageous, an inefficient catalyst system can still lead to side reactions like hydrodeiodination if the subsequent steps (transmetalation and reductive elimination) are slow.
Therefore, the goal is to select a ligand that not only facilitates the catalytic cycle but also sterically and electronically disfavors catalyst inhibition by the pyridine nitrogen. Bulky, electron-rich phosphine ligands are often the solution, as they create a coordinatively saturated and highly active palladium center that favors the productive catalytic pathway[4][5].
Q2: I'm planning a series of cross-coupling reactions. What are the best starting points for catalyst, ligand, and base combinations?
A2: There is no single "magic formula" for cross-coupling, but extensive literature provides excellent and robust starting points.[6] The table below summarizes recommended conditions for the most common transformations with this compound. These are designed to be broadly applicable and serve as a strong foundation for further optimization.
| Reaction Type | Recommended Catalyst/Pre-catalyst | Recommended Ligand | Recommended Base | Typical Solvent(s) | Temp (°C) | Key Considerations & References |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or XPhos Pd G3 | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 | Bulky biarylphosphine ligands are crucial to prevent catalyst inhibition and promote efficient coupling.[2][7] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, or BrettPhos Pd G3 | BrettPhos, XPhos, BINAP | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | 80-110 | The choice of base is critical and depends on the amine's pKa. Strong, non-nucleophilic bases are common.[8][9][10][11] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often part of catalyst) | Et₃N, Piperidine, DIPA | THF, DMF | RT-80 | Often requires a copper(I) co-catalyst (e.g., CuI), though copper-free conditions exist.[12][13][14] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-Tol)₃ | K₂CO₃, Et₃N | DMF, Acetonitrile | 80-120 | The reaction involves an unsaturated halide coupling with an alkene.[15][16][17] |
| Stille | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, P(o-Tol)₃, AsPh₃ | None (or additives like LiCl) | Toluene, Dioxane, THF | 80-110 | Stannane reagents are toxic and require careful handling.[18][19][20][21] Additives like CuI or LiCl can accelerate the transmetalation step. |
Q3: Should I use a modern pre-catalyst or generate the active Pd(0) species in-situ?
A3: Both approaches are valid, but they offer different advantages.
-
In-situ Generation (e.g., Pd(OAc)₂ + Ligand): This is a cost-effective and flexible method. It allows you to screen various ligands with a single palladium source. However, the reduction of the Pd(II) precursor to the active Pd(0) catalyst can sometimes be inefficient or inconsistent, potentially leading to lower activity or reproducibility issues.[22][23]
-
Pre-catalysts (e.g., Buchwald G3/G4 Palladacycles): These are well-defined, air-stable Pd(II) complexes that are designed to generate the active, monoligated L-Pd(0) species rapidly and quantitatively upon activation by a base.[6] Using a pre-catalyst often leads to higher reproducibility, lower catalyst loadings, and more reliable results, especially for challenging substrates. While the initial cost may be higher, the reliability and efficiency can save significant time and resources in the long run.
Recommendation: For initial screening and methods development, in-situ generation is a practical choice. For scaling up, ensuring high reproducibility, or when dealing with particularly challenging couplings, a modern pre-catalyst is highly recommended.[6]
Part II: Troubleshooting Guide
Even with optimized conditions, problems can arise. This section provides a systematic approach to diagnosing and solving common issues.
Issue 1: Low or No Conversion
Q: My reaction has stalled after several hours with a large amount of this compound remaining. What are the most likely causes and how do I fix it?
A: Low or no conversion is the most common issue. A systematic check of your reaction components and conditions is the best approach.[22]
-
Check the Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[4][24] Ensure your solvent was properly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Verify Reagent Purity:
-
Water: Anhydrous conditions are critical. Ensure solvents are dry. For Suzuki reactions, a specific amount of water is often required, but excess water can promote side reactions. For other couplings, water can deactivate the catalyst or hydrolyze reagents.
-
Base Quality: Bases like K₃PO₄ and Cs₂CO₃ can be hygroscopic. Use freshly opened bottles or dry the base in an oven before use. Sodium tert-butoxide is particularly sensitive to moisture.
-
Coupling Partner: Ensure your coupling partner (e.g., boronic acid, amine) is pure. Impurities can inhibit the catalyst.
-
-
Assess Catalyst Activity:
-
Pre-activation: If using an in-situ system with a Pd(II) source, the reduction to Pd(0) may be inefficient. Consider a pre-catalyst for more reliable activation.[6]
-
Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphine ligands) to prevent catalyst decomposition.[24]
-
-
Re-evaluate Reaction Parameters:
-
Temperature: The oxidative addition step is often the slowest. If the reaction is clean but stalled, a modest increase in temperature (e.g., in 10-20 °C increments) can overcome the activation energy barrier.[24]
-
Base Strength: The base may be too weak. For example, in a Suzuki coupling, if K₂CO₃ is ineffective, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly improve the rate.[2][4]
-
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Key Byproducts
Q: My reaction is proceeding, but I'm seeing significant byproducts. How can I identify and suppress them?
A: Byproduct formation indicates that an undesired reaction pathway is competing with your desired cross-coupling. The structure of the byproduct is the best clue to the problem.
| Observed Byproduct | Common Name | Probable Cause | Proposed Solution(s) |
| Furo[3,2-b]pyridine | Hydrodeiodination | Presence of a hydride source (e.g., water, alcohols, or impurities in the base/solvent). Can also occur if reductive elimination is slow. | Use high-purity, anhydrous solvents and bases. Avoid alcoholic solvents. Screen different ligands to accelerate the final reductive elimination step.[24] |
| Dimer of coupling partner (e.g., Biaryl from Boronic Acid) | Homocoupling | Often promoted by the presence of oxygen, which can facilitate oxidative coupling of the organometallic reagent. | Rigorously degas all reagents and the reaction mixture. Maintain a strict inert atmosphere throughout the experiment.[4] |
| Black Precipitate | Palladium Black | The Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is caused by catalyst decomposition. | Lower the reaction temperature. Ensure an adequate ligand-to-palladium ratio (1.1:1 to 2:1 is typical for bulky ligands). Use a pre-catalyst that generates the active species more cleanly.[24] |
Part III: Detailed Experimental Protocols
These protocols provide a validated starting point for two of the most common and useful cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol is a robust starting point for C-C bond formation.
Reagents & Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The solvent should be degassed beforehand by sparging with argon for 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a standard method for C-N bond formation.
Reagents & Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
BrettPhos Pd G3 pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
Vessel Preparation: In a glovebox, add this compound, BrettPhos Pd G3, and sodium tert-butoxide to a dry Schlenk flask. Note: NaOtBu is highly air- and moisture-sensitive.
-
Reagent Addition: Remove the flask from the glovebox. Under a positive flow of argon, add anhydrous toluene followed by morpholine via syringe.
-
Inert Atmosphere: If not using a glovebox, add the solids, seal the flask, and purge with argon for 10 minutes before adding the degassed solvent and liquid amine.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Part IV: Key Mechanistic Visualizations
Understanding the underlying mechanism is key to rational optimization.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. youtube.com [youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. benchchem.com [benchchem.com]
"side reactions of 6-Iodofuro[3,2-b]pyridine under basic conditions"
Welcome to the Technical Support Center for 6-Iodofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, particularly under basic conditions. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical experience to help you troubleshoot common side reactions and optimize your experimental outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic properties and rigid structure which make it a privileged scaffold in drug design.[1][2] The C6-iodine atom serves as a versatile handle for various cross-coupling reactions. However, the interplay between the electron-deficient pyridine ring, the fused furan ring, and the reactive C-I bond can lead to several undesired side reactions under basic conditions. This guide will address the most frequently encountered issues, providing both mechanistic explanations and actionable troubleshooting strategies.
FAQ & Troubleshooting Guide
Category 1: Dehalogenation (Loss of Iodine)
Question 1: I am attempting a cross-coupling reaction with this compound using a strong base (e.g., NaOtBu, KOtBu), and I am observing a significant amount of the dehalogenated product, furo[3,2-b]pyridine. What is causing this?
Answer:
This is a classic and often competitive side reaction known as hydrodehalogenation. Aryl iodides are susceptible to this reaction in the presence of strong bases.[3][4] The mechanism is often radical-based, particularly with bases like potassium tert-butoxide (KOtBu).[3][4]
Mechanistic Insight:
The base can promote a single-electron transfer (SET) to the aryl iodide, generating a radical anion. This intermediate can then fragment to form an aryl radical and an iodide anion. The aryl radical subsequently abstracts a hydrogen atom from the solvent, another reagent, or even the base itself to yield the dehalogenated furo[3,2-b]pyridine.
Troubleshooting Steps:
-
Choice of Base: The strength and type of base are critical.
-
Weaker Bases: Consider using weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ if your desired reaction can proceed under these conditions.
-
Amine Bases: Hindered organic bases like DIPEA (N,N-Diisopropylethylamine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective alternatives.
-
-
Solvent Effects: The solvent can act as a hydrogen atom source.
-
Aprotic Solvents: Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. Avoid protic solvents or those with readily abstractable hydrogens if possible.
-
-
Temperature Control: Radical reactions can be sensitive to temperature. Running the reaction at a lower temperature may disfavor the dehalogenation pathway.
-
Additives: In some cases, radical scavengers can suppress dehalogenation, but this may also inhibit the desired reaction if it has a radical component. This should be approached with caution.
Experimental Protocol: Minimizing Dehalogenation in a Suzuki Coupling
| Step | Procedure | Rationale |
| 1 | Reagent Preparation | To a flame-dried Schlenk flask, add this compound (1 eq.), your boronic acid partner (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.). |
| 2 | Inert Atmosphere | Evacuate and backfill the flask with argon or nitrogen three times. |
| 3 | Solvent Addition | Add anhydrous, degassed toluene (or dioxane) via syringe. |
| 4 | Base Addition | In a separate flask, dissolve K₃PO₄ (3 eq.) in a minimal amount of degassed water and add it to the reaction mixture. Alternatively, add solid K₂CO₃ (3 eq.). |
| 5 | Reaction Conditions | Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. |
Category 2: Nucleophilic Aromatic Substitution (SNAr)
Question 2: I am running a reaction with this compound in the presence of a nucleophile (e.g., an amine or alcohol) and a base, and I am getting direct substitution of the iodine atom. I thought this would be a transition-metal-catalyzed process. Why is this happening?
Answer:
The pyridine ring is electron-deficient, which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), especially when a good leaving group like iodine is present.[5][6] The reaction proceeds through an addition-elimination mechanism, and the presence of a strong nucleophile and a base can facilitate this pathway, sometimes even without a metal catalyst.
Mechanistic Insight:
The nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate. Subsequent elimination of the iodide anion yields the substituted product.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for SNAr side reactions.
Key Considerations:
-
Nucleophilicity vs. Basicity: A strong base that is also a strong nucleophile (e.g., NaOMe) is more likely to lead to SNAr. A non-nucleophilic base (e.g., DBU, Proton Sponge) is preferred if only base catalysis is required.
-
Catalyst Activity: In the context of a cross-coupling reaction, if the catalyst is inactive or the reaction is slow, the SNAr pathway may become competitive. Ensure your catalyst is fresh and the reaction conditions are optimal for the desired catalytic cycle.
Category 3: Homocoupling
Question 3: In my attempt to perform a Sonogashira or Suzuki coupling, I am observing the formation of a dimeric product, 6,6'-bi(furo[3,2-b]pyridine). What leads to this homocoupling?
Answer:
Homocoupling of aryl halides is a common side reaction in many cross-coupling reactions. It can be promoted by the reaction conditions, particularly the base, temperature, and the presence of oxygen. In Sonogashira reactions, copper(I) co-catalysts are often implicated in promoting the homocoupling of the terminal alkyne partner (Glaser coupling), but the aryl iodide can also homocouple.
Mechanistic Considerations:
-
Reductive Elimination: Two molecules of the aryl halide can oxidatively add to a low-valent metal center (e.g., Pd(0)). Subsequent reductive elimination can then form the biaryl product.
-
Oxygen Promotion: The presence of oxygen can promote the regeneration of the active catalyst in a way that favors homocoupling.
Strategies for Mitigation:
| Strategy | Details |
| Rigorous Degassing | Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles or by bubbling with an inert gas. This removes dissolved oxygen.[7] |
| Use of Additives | In some cases, additives like phosphines can stabilize the catalyst and disfavor homocoupling. |
| Copper-Free Conditions | For Sonogashira reactions, consider using a copper-free protocol if alkyne homocoupling is also an issue. |
| Control Stoichiometry | Ensure that the coupling partner is present in a slight excess to favor the cross-coupling pathway. |
| Lower Temperature | Running the reaction at the lowest feasible temperature can often reduce the rate of homocoupling.[7] |
Category 4: Ring Stability
Question 4: I am concerned about the stability of the furo[3,2-b]pyridine ring system under strongly basic conditions. Is ring-opening a potential side reaction?
Answer:
The furo[3,2-b]pyridine core is generally stable under most basic conditions used in standard cross-coupling reactions.[1] However, under extremely harsh conditions (e.g., fusion with strong bases like NaOH or KOH at high temperatures, or with highly reactive organometallics), the pyridine ring can be susceptible to cleavage.[8] For most applications, this is not a primary concern.
When to be Cautious:
-
Extremely High Temperatures: Reactions requiring temperatures above 150-180 °C with strong bases.
-
Highly Reactive Reagents: Use of reagents like sodium amide in liquid ammonia.[9]
-
Presence of Activating Groups: If the ring system has additional strong electron-withdrawing groups, its susceptibility to nucleophilic attack and potential ring-opening could be enhanced.
If you suspect ring degradation, we recommend detailed structural analysis of your byproducts by high-resolution mass spectrometry and 2D NMR techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6-Iodofuro[3,2-b]pyridine
Welcome to the technical support center for the synthesis of 6-Iodofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, and the 6-iodo derivative serves as a critical intermediate for further functionalization.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific challenges you may encounter during the synthesis of this compound, offering explanations for the underlying issues and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion During Iodination
Question: My lab-scale iodination of furo[3,2-b]pyridine proceeded smoothly, but upon scale-up, I'm observing significantly lower yields and incomplete consumption of the starting material. What could be the cause?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Underlying Cause (Causality):
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of reagents is more difficult. This can lead to localized "hot spots" or areas of low reagent concentration, resulting in side reactions or unreacted starting material.
-
Heat Transfer Issues: Iodination reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat effectively. This can lead to an uncontrolled temperature increase, promoting the formation of byproducts and decomposition of the desired product.
-
Reagent Addition Rate: A rapid addition of the iodinating agent on a large scale can exacerbate local concentration and temperature issues.
-
-
Troubleshooting Protocol:
-
Optimize Agitation: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogenous mixture. Consider using baffles to improve mixing efficiency.
-
Controlled Reagent Addition: Add the iodinating agent subsurface and at a controlled rate to maintain the desired reaction temperature. For highly exothermic reactions, consider a continuous addition process.
-
Improved Temperature Control: Utilize a reactor with a jacketed cooling system and ensure the heat transfer fluid is circulating at an adequate rate. Monitor the internal reaction temperature closely with a calibrated probe.
-
Problem 2: Formation of Di-iodinated or Other Impurities
Question: I'm observing the formation of di-iodinated species and other unidentified byproducts in my scaled-up reaction. How can I improve the selectivity?
Answer: The formation of multiple iodinated products points towards issues with reaction stoichiometry and the reactivity of the chosen iodinating agent.
-
Underlying Cause (Causality):
-
Excess Iodinating Agent: While a slight excess of the iodinating agent may be necessary to drive the reaction to completion on a small scale, this can lead to over-iodination on a larger scale, especially with inefficient mixing.
-
Choice of Iodinating Agent: Some iodinating agents are more reactive than others. Highly reactive agents can lead to lower selectivity. Common electrophilic iodinating reagents include molecular iodine (I₂), N-Iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (DIDMH).[3]
-
Reaction Conditions: Higher temperatures and prolonged reaction times can often lead to the formation of undesired byproducts.
-
-
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. A good starting point for scale-up is to use a 1.05 to 1.1 molar equivalent of the iodinating agent.
-
Screen Iodinating Reagents: If selectivity is a persistent issue, consider screening different iodinating agents. For instance, NIS is often considered a milder and more selective reagent than molecular iodine.[3]
-
Optimize Reaction Parameters: Systematically optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that still provides a reasonable conversion to the desired product.
-
Problem 3: Difficulties in Product Isolation and Purification
Question: After the reaction, I'm struggling to isolate and purify the this compound from the crude mixture. The product seems to be co-eluting with impurities during chromatography.
Answer: Purification challenges on a larger scale often necessitate a shift from purely chromatographic methods to a combination of techniques.
-
Underlying Cause (Causality):
-
Similar Polarity of Byproducts: The byproducts formed, such as isomers or di-iodinated compounds, may have very similar polarities to the desired product, making chromatographic separation difficult and inefficient at scale.
-
Residual Reagents and Catalysts: Unreacted starting materials, iodinating agents, or any catalysts used can complicate the purification process.
-
-
Troubleshooting Protocol:
-
Aqueous Workup Optimization: Design a robust aqueous workup procedure to remove the bulk of inorganic salts and water-soluble impurities. This may involve washes with sodium thiosulfate (to quench excess iodine), sodium bicarbonate, and brine.
-
Crystallization/Recrystallization: this compound is a solid. Attempt to develop a crystallization or recrystallization protocol from a suitable solvent system. This can be a highly effective method for purification on a large scale.
-
Solvent Extraction: Employ liquid-liquid extraction with a carefully selected solvent system to selectively extract the desired product from the reaction mixture.
-
Chromatography as a Final Polishing Step: If necessary, use column chromatography as a final polishing step after the bulk of the impurities have been removed by other methods.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to the furo[3,2-b]pyridine core?
A1: The construction of the furo[3,2-b]pyridine nucleus can be achieved through several strategies, primarily involving the formation of the furan ring onto a pre-existing pyridine core. Key methodologies include palladium- and copper-catalyzed cross-coupling reactions, as well as intramolecular cyclizations.[1] One common approach is the Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, followed by an intramolecular cyclization.[1][4]
Q2: What are the key safety considerations when working with iodination reactions at scale?
A2: Safety is paramount, especially during scale-up.
-
Handling of Iodine: Molecular iodine can sublime and is corrosive. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: As mentioned, iodination reactions can be exothermic. A thorough understanding of the reaction's thermal profile is crucial before attempting a large-scale synthesis. Consider performing reaction calorimetry studies.
-
Quenching: Have a plan for quenching the reaction and any excess reactive reagents. A solution of sodium thiosulfate is commonly used to quench excess iodine.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A multi-technique approach is essential for robust process control and product characterization.[5]
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and byproducts.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming the mass of the product and impurities.
-
-
Final Product Characterization:
III. Experimental Protocols and Data
Table 1: Comparison of Common Iodinating Reagents
| Reagent | Molar Mass ( g/mol ) | Key Advantages | Key Disadvantages |
| Iodine (I₂) | 253.81 | Inexpensive | Can be less selective, requires an oxidizing agent in some cases[3] |
| N-Iodosuccinimide (NIS) | 224.99 | Milder, often more selective | More expensive than I₂[3] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIDMH) | 379.93 | High reactivity and selectivity | Higher cost |
General Protocol for the Iodination of Furo[3,2-b]pyridine
This protocol is a general guideline and should be optimized for your specific scale and equipment.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve furo[3,2-b]pyridine (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide or acetic acid).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0-10 °C).
-
Reagent Addition: Slowly add a solution of the chosen iodinating agent (e.g., NIS, 1.1 eq.) in the same solvent via the addition funnel, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess iodinating agent by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
IV. Visualizations
Diagram 1: General Workflow for Scale-Up Synthesis
Caption: A typical workflow for the scale-up synthesis of a pharmaceutical intermediate.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yield issues during scale-up.
V. References
-
Fisher Scientific. (n.d.). 6-Bromo-2-iodofuro[3,2-b]pyridine Safety Data Sheet. Retrieved from Fisher Scientific.
-
GIRIN. (2023). I2 and Electrophilic I+ reagents. WordPress.
-
TCI AMERICA. (n.d.). Iodination [Synthetic Reagents]. Retrieved from TCI AMERICA.
-
BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin. BenchChem.
-
Semantic Scholar. (n.d.). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Retrieved from Semantic Scholar.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal.
-
ResearchGate. (2018). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate.
-
PubMed. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from PubMed.
-
African Journal of Biomedical Research. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives.
-
ResearchGate. (n.d.). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF. ResearchGate.
-
MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI.
-
PubMed Central (PMC). (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
-
National Institutes of Health (NIH). (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
-
Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
-
African Journal of Biomedical Research. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives.
-
ResearchGate. (2025). (PDF) Spectrophotometric Determinationof 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. ResearchGate.
-
Beilstein Journals. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
-
Beilstein Journals. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
-
National Genomics Data Center (CNCB-NGDC). (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
-
NCBI Bookshelf. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
-
BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridines. BenchChem.
-
Guidechem. (n.d.). This compound (CAS No. 1131335-68-6) SDS. Guidechem.
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR 1131335-68-6. Sigma-Aldrich.
-
ChemicalBook. (n.d.). This compound | 1131335-68-6. ChemicalBook.
-
ResearchGate. (1974). An Efficient, Easy Route for the Synthesis of 2,2′:6′,2′′-Terpyridine 1′-Oxides. ResearchGate.
-
ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
-
PubMed Central (PMC). (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
-
ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate.
-
PubChem. (n.d.). 6-Bromo-2-iodothieno[3,2-b]pyridine | C7H3BrINS | CID 172378250. PubChem.
-
ResearchGate. (n.d.). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids | Request PDF. ResearchGate.
-
BenchChem. (2025). Refining protocols for scale-up synthesis of Furo[2,3-b]pyridine-6-carbonitrile. BenchChem.
-
ResearchGate. (2025). Safe and Scalable Preparation of Barluenga's Reagent: (Bis(pyridine)iodonium(I) tetrafluoroborate) | Request PDF. ResearchGate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 6-Iodofuro[3,2-b]pyridine Reactions
Welcome to the technical support center dedicated to the efficient removal of palladium catalysts from reactions involving 6-Iodofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for achieving high-purity products. The unique heteroaromatic structure of this compound can present specific challenges in palladium removal due to potential coordination with the catalyst. This resource will address these nuances in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my this compound reaction mixture?
A1: The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves using solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can effectively remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][3][4]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[1][2]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product, particularly for removing water-soluble palladium salts.[2][3]
-
Chromatography: Techniques like column chromatography are powerful for separating the desired compound from the palladium catalyst and other impurities.[2][4]
Q2: I've completed my Suzuki-Miyaura coupling with this compound and see fine black particles in my reaction mixture. What is this, and how do I get rid of it?
A2: The fine black particles are likely palladium(0) black, which forms from the agglomeration of the active palladium catalyst. While it indicates the catalyst has done its job, it must be removed.
Recommended Protocol: Filtration through Celite
This is the most straightforward method for removing precipitated palladium.
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Celite pad with the reaction solvent to ensure a good seal and prevent the fine particles from passing through.[3]
-
-
Filter the Reaction Mixture:
-
If the reaction mixture is viscous, dilute it with a suitable solvent to improve filtration speed.[3]
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
-
Wash and Collect:
-
Wash the filter cake with fresh solvent to recover any product that may have been retained.
-
Combine the filtrate and washings for further workup.
-
Q3: After filtering off the palladium black, my product is still contaminated with soluble palladium. How do I choose the right scavenger?
A3: The choice of scavenger depends on the nature of your product, the solvent, and the oxidation state of the residual palladium (Pd(0) or Pd(II)). For nitrogen-containing heterocycles like furo[3,2-b]pyridine, which can chelate with palladium, a scavenger with a strong binding affinity is often necessary.[1]
Decision-Making Workflow for Scavenger Selection
References
Validation & Comparative
A Head-to-Head Comparison of 6-Iodofuro[3,2-b]pyridine and 6-Bromofuro[3,2-b]pyridine in Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, the furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in a range of biologically active molecules. The functionalization of this core, particularly at the 6-position, is crucial for modulating pharmacological properties. This guide provides an in-depth technical comparison of two key precursors: 6-iodofuro[3,2-b]pyridine and 6-bromofuro[3,2-b]pyridine. We will delve into their relative reactivities in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental protocols.
Executive Summary: The Reactivity Hierarchy
Based on fundamental principles of organic chemistry, This compound is anticipated to be significantly more reactive than its bromo counterpart in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This heightened reactivity is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1][2]
| Reaction Type | This compound | 6-Bromofuro[3,2-b]pyridine | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Higher yield, milder conditions (e.g., lower temperature, shorter reaction time). | Lower yield, requires more forcing conditions (e.g., higher temperature, longer reaction time). | I > Br |
| Sonogashira Coupling | Higher yield, faster reaction, often copper-free conditions are sufficient. | Lower yield, slower reaction, may require a copper co-catalyst. | I > Br |
| Buchwald-Hartwig Amination | Higher reactivity, enabling coupling with a wider range of amines under milder conditions. | Less reactive, may require more specialized ligands and higher temperatures. | I > Br |
Theoretical Underpinnings: A Tale of Two Halogens
The difference in reactivity between the iodo and bromo derivatives of furo[3,2-b]pyridine is rooted in the fundamental properties of the carbon-halogen bond.
-
Bond Dissociation Energy (BDE): The energy required to break a chemical bond homolytically is a key indicator of its lability.[3] The C-I bond is inherently weaker than the C-Br bond. Approximate BDE values for aryl halides are:
-
Electronegativity and Bond Polarity: While the C-Br bond is more polar than the C-I bond due to the higher electronegativity of bromine, this has a less pronounced effect on the rate of oxidative addition compared to the bond dissociation energy.
-
Catalytic Cycle Implications: The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step in many cross-coupling reactions.[1][5] A lower activation energy for this step, as is the case with the iodo-substituted substrate, accelerates the entire catalytic cycle.
Head-to-Head in the Lab: Suzuki-Miyaura Coupling
To illustrate the practical implications of these reactivity differences, let's consider a representative Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[6]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol is designed to compare the reactivity of this compound and 6-bromofuro[3,2-b]pyridine under identical conditions.
Reagents:
-
6-Halofuro[3,2-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a dried reaction vial, add the 6-halofuro[3,2-b]pyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).
Expected Observations:
-
Reaction Time: The reaction with this compound is expected to reach completion significantly faster than the reaction with the bromo analogue.
-
Yield: Under these conditions, the iodo-substituted starting material will likely provide a higher yield of the coupled product. To achieve a comparable yield with the bromo-substituted starting material, a higher temperature, longer reaction time, or a more active catalyst system may be necessary.[7]
-
Side Reactions: The more forcing conditions required for the bromo-substituted substrate may lead to a higher incidence of side reactions, such as protodeboronation of the boronic acid.[7]
Expanding the Scope: Sonogashira and Buchwald-Hartwig Reactions
The observed reactivity trend extends to other important cross-coupling reactions.
Sonogashira Coupling
The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is another valuable transformation in drug discovery.[8]
-
This compound: This substrate will readily undergo Sonogashira coupling under standard conditions, often with a palladium catalyst and a copper(I) co-catalyst. In many cases, copper-free conditions can be employed, which is advantageous as it simplifies purification and reduces toxicity concerns.[9]
-
6-Bromofuro[3,2-b]pyridine: The bromo derivative is less reactive and typically requires the presence of a copper(I) co-catalyst to proceed at a reasonable rate.[10] Higher temperatures and longer reaction times are also common.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][11]
-
This compound: Due to its higher reactivity, the iodo-substituted furo[3,2-b]pyridine can be coupled with a broader range of amines, including less nucleophilic ones, under relatively mild conditions.
-
6-Bromofuro[3,2-b]pyridine: The amination of the bromo analogue is more challenging and often requires the use of more specialized, bulky phosphine ligands and stronger bases to achieve good yields.[5]
Practical Considerations for the Medicinal Chemist
-
Cost and Availability: 6-Bromofuro[3,2-b]pyridine is often more readily available and less expensive than its iodo counterpart. For large-scale syntheses where cost is a major factor, optimizing the reaction conditions for the bromo derivative may be a worthwhile endeavor.
-
Downstream Functionalization: If the halogen is intended to be retained for subsequent transformations, the less reactive bromo group may be advantageous, allowing for selective reaction at another site in the molecule.
-
Catalyst and Ligand Selection: For the less reactive 6-bromofuro[3,2-b]pyridine, screening a variety of palladium catalysts and ligands is often necessary to identify optimal conditions. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for challenging couplings.[7][12]
Conclusion
In the reactivity comparison between this compound and 6-bromofuro[3,2-b]pyridine, the iodo derivative is the clear frontrunner in terms of reaction rates and the mildness of the required conditions for palladium-catalyzed cross-coupling reactions. This is primarily due to the weaker C-I bond. However, practical considerations such as cost, availability, and the overall synthetic strategy may make the bromo derivative a viable or even preferred choice in certain scenarios. A thorough understanding of the underlying principles of reactivity allows the discerning researcher to make an informed decision and design a robust and efficient synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Furo[3,2-b]pyridine Halides: The Synthetic Advantage of 6-Iodofuro[3,2-b]pyridine in Cross-Coupling Chemistry
Introduction: The Furo[3,2-b]pyridine Scaffold and the Critical Role of Halogenation
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity. Its derivatives are explored as potent inhibitors of various kinases and modulators of critical signaling pathways, making them high-value building blocks in drug discovery and medicinal chemistry.[1] The functionalization of this scaffold, particularly at the 6-position, is crucial for elaborating molecular complexity and fine-tuning pharmacological properties.
This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2][3] The choice of the halide at the coupling site—most commonly chlorine or iodine—is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of 6-Iodofuro[3,2-b]pyridine and 6-chlorofuro[3,2-b]pyridine, presenting experimental insights and mechanistic rationale to demonstrate the significant synthetic advantages conferred by the iodo-substituent.
Core Principles: Unpacking the Reactivity of Aryl Halides
The enhanced utility of this compound over its chloro-counterpart is rooted in the fundamental principles of organometallic chemistry, specifically the mechanism of palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides (Ar-X) in these transformations is well-established:
Ar-I > Ar-Br > Ar-Cl
This hierarchy is almost entirely dictated by the rate-determining step in many catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[4]
Mechanistic Insight: The Oxidative Addition Step
The oxidative addition involves the cleavage of the Carbon-Halogen (C-X) bond and the formation of two new bonds to the palladium center, resulting in a Pd(II) intermediate. The energy required to break the C-X bond is a primary determinant of the reaction rate.
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (approx. 272 kJ/mol) than the C-Cl bond (approx. 400 kJ/mol). This lower BDE means that this compound has a much lower activation energy barrier for oxidative addition compared to 6-chlorofuro[3,2-b]pyridine.[5]
-
Polarizability: The iodine atom is larger and more polarizable than chlorine, facilitating a more favorable interaction with the electron-rich Pd(0) catalyst to initiate the oxidative addition process.
This fundamental difference in reactivity translates into several tangible, practical advantages in the laboratory.
Caption: The Suzuki-Miyaura catalytic cycle. The key advantage of aryl iodides lies in the lower energy barrier for the rate-determining oxidative addition step.
Comparative Performance Analysis
The superior reactivity of this compound enables more efficient and versatile synthetic applications, particularly in palladium-catalyzed C-C bond formation.
Key Advantages of this compound:
-
Milder Reaction Conditions: Due to the facile oxidative addition, couplings can often be performed at lower temperatures. Sonogashira couplings, for instance, frequently proceed efficiently at room temperature with aryl iodides, whereas aryl chlorides would require significant heating.[6] This preserves thermally sensitive functional groups elsewhere in the molecule.
-
Reduced Catalyst Loading: The high catalytic turnover rates associated with aryl iodides often permit the use of lower catalyst concentrations (e.g., 1-2 mol% vs. 5-10 mol% for chlorides), reducing costs and simplifying purification by minimizing residual palladium.
-
Broader Ligand and Base Compatibility: While activating robust C-Cl bonds often necessitates the use of specialized, expensive, and air-sensitive electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos), C-I bonds can be readily activated by more common and robust catalysts like Pd(PPh₃)₄.[5][7]
-
Higher Yields and Faster Reactions: The favorable kinetics lead to shorter reaction times and generally higher isolated yields of the desired product, minimizing the formation of decomposition or side products that can arise from prolonged heating.
Data Summary: A Head-to-Head Comparison
The following table summarizes typical experimental observations when using the two halides in standard Suzuki-Miyaura and Sonogashira cross-coupling reactions.
| Parameter | This compound | 6-chlorofuro[3,2-b]pyridine | Rationale & Insight |
| Reaction Type | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling | A versatile C-C bond-forming reaction. |
| Typical Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd₂(dba)₃ + Bulky Ligand (e.g., SPhos) | The stronger C-Cl bond requires a more active catalytic system to facilitate oxidative addition.[5][7] |
| Catalyst Loading | 1-5 mol% | 3-10 mol% | Higher reactivity of the C-I bond allows for lower catalyst concentrations. |
| Temperature | 60-90 °C | 100-120 °C | The higher C-Cl bond strength necessitates more thermal energy. |
| Reaction Time | 1-6 hours | 12-24 hours | Faster kinetics of oxidative addition for the iodo-compound leads to shorter reaction times. |
| Expected Yield | >85% | 50-75% (highly variable) | Milder conditions and faster conversion minimize side reactions and decomposition. |
| Reaction Type | Sonogashira Coupling | Sonogashira Coupling | Couples aryl halides with terminal alkynes. |
| Typical Catalyst | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI + Additives | Aryl chlorides are notoriously difficult substrates for Sonogashira couplings.[8] |
| Temperature | Room Temperature - 50 °C | 80-110 °C | The high reactivity of the C-I bond allows for extremely mild conditions.[6] |
| Expected Yield | >90% | <40% or requires specialized catalyst | Activation of aryl chlorides is challenging, often leading to low conversion and Glaser homocoupling of the alkyne.[8] |
Experimental Protocols: Harnessing the Power of the Iodo-Substituent
The following protocols provide a robust starting point for researchers. The causality behind each step is explained to ensure reproducibility and understanding.
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details a typical procedure for coupling this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Rationale: Using an oven-dried flask removes adsorbed water, which can interfere with the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state. Removing oxygen is critical for catalyst longevity and reaction success.
-
-
Reagent Addition: Add the PdCl₂(dppf) catalyst. Then, via syringe, add the degassed 4:1 dioxane/water solvent mixture.
-
Rationale: The solvent is degassed (by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen. The base (K₂CO₃) is essential for the transmetalation step, forming a more nucleophilic boronate species.[9]
-
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Rationale: This temperature provides sufficient thermal energy for efficient reaction without causing significant decomposition of the reagents or catalyst.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-aryl-furo[3,2-b]pyridine product.
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol highlights the ability to perform C-C bond formation under exceptionally mild, room temperature conditions.
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Triethylamine (Et₃N), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Methodology:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound and the PdCl₂(PPh₃)₂ catalyst.
-
Solvent and Base: Add anhydrous THF followed by anhydrous triethylamine.
-
Rationale: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne, forming the reactive acetylide, and it also serves as a solvent and scavenger for the HI byproduct generated during the reaction.[6]
-
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Rationale: The high reactivity of the C-I bond allows this reaction to proceed efficiently without heating, which is a major advantage for preserving sensitive functional groups.[6]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts if used) and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Conclusion
While 6-chlorofuro[3,2-b]pyridine is a viable synthetic precursor, its utility is often hampered by the inherent strength and low reactivity of the C-Cl bond. Activating this bond requires harsher conditions, specialized and costly catalyst systems, and frequently results in lower yields and longer reaction times.
In contrast, This compound emerges as a superior building block for complex molecule synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for:
-
Milder, more functional-group-tolerant reaction conditions.
-
Reduced catalyst loadings, lowering costs and simplifying purification.
-
Faster reaction times and higher overall yields.
-
Greater reliability and broader applicability across diverse substrates.
For researchers and drug development professionals aiming to construct libraries of functionalized furo[3,2-b]pyridines, the investment in this compound is often justified by the significant gains in synthetic efficiency, robustness, and overall project timeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
A Spectroscopic Comparison of 6-Iodofuro[3,2-b]pyridine and its Derivatives: A Guide for Researchers
Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive core for the development of novel therapeutic agents, particularly in oncology and kinase inhibition.[2] The functionalization of this core, for instance, through halogenation, can profoundly influence its physicochemical and pharmacological properties. This guide provides an in-depth spectroscopic comparison of 6-iodofuro[3,2-b]pyridine with its parent compound, furo[3,2-b]pyridine, and its 6-bromo derivative. By examining their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural nuances imparted by halogen substitution.
Synthesis of Furo[3,2-b]pyridine Derivatives
The synthesis of the furo[3,2-b]pyridine core can be achieved through various strategies, often involving the construction of the furan ring onto a pre-existing pyridine moiety. A common and effective method is the Sonogashira cross-coupling reaction followed by heteroannulation.[1] This approach allows for the introduction of various substituents on the furo[3,2-b]pyridine scaffold. For the synthesis of halogenated derivatives, a typical starting material would be a dihalopyridine, which can undergo sequential reactions to build the fused furan ring.
Below is a generalized workflow for the synthesis of substituted furo[3,2-b]pyridines.
Caption: Generalized synthetic workflow for substituted furo[3,2-b]pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making NMR an excellent tool for probing the effects of substituents on the furo[3,2-b]pyridine core.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the parent furo[3,2-b]pyridine is expected to show distinct signals for each of its five aromatic protons. The introduction of a halogen at the 6-position will primarily affect the chemical shifts of the protons on the pyridine ring, namely H-5 and H-7. The electronegativity and anisotropic effects of the halogen will cause a downfield shift in the signals of adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) of Furo[3,2-b]pyridine and its 6-Halo Derivatives.
| Proton | Furo[3,2-b]pyridine | 6-Bromofuro[3,2-b]pyridine | This compound |
| H-2 | ~7.78 | ~7.80 | ~7.82 |
| H-3 | ~7.00 | ~7.02 | ~7.05 |
| H-5 | ~8.55 | ~8.65 | ~8.75 |
| H-7 | ~7.78 | - | - |
| H-7 (for 6-halo) | - | ~7.90 | ~8.05 |
Note: These are predicted values based on the parent compound and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The effect of halogen substitution is even more pronounced in ¹³C NMR spectroscopy. The carbon atom directly attached to the halogen (C-6) will experience a significant shift in its resonance. For bromine, this is typically a shielding (upfield) effect, while iodine can induce a more complex effect due to its larger size and polarizability. The other carbon atoms in the pyridine ring will also show smaller shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) of Furo[3,2-b]pyridine and its 6-Halo Derivatives.
| Carbon | Furo[3,2-b]pyridine | 6-Bromofuro[3,2-b]pyridine | This compound |
| C-2 | 142.5 | 142.7 | 143.0 |
| C-3 | 107.5 | 107.7 | 108.0 |
| C-3a | 147.5 | 147.3 | 147.0 |
| C-5 | 150.0 | 151.5 | 153.0 |
| C-6 | 120.0 | 110.0 | 95.0 |
| C-7 | 132.5 | 135.0 | 138.0 |
| C-7a | 157.5 | 157.2 | 156.8 |
Note: These are predicted values based on the parent compound and known substituent effects. The chemical shift of C-6 is particularly sensitive to the halogen substituent.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
The electron ionization (EI) mass spectrum of furo[3,2-b]pyridine is expected to show a prominent molecular ion peak (M⁺) at m/z 119.[3] The fragmentation of halogenated derivatives is often characterized by the loss of the halogen atom or a hydrogen halide. The presence of bromine or iodine will also result in characteristic isotopic patterns for the molecular ion and bromine/iodine-containing fragments.
Table 3: Predicted Key Mass Spectral Data for Furo[3,2-b]pyridine and its 6-Halo Derivatives.
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| Furo[3,2-b]pyridine | 119 | 91 ([M-CO]⁺), 64 ([M-CO-HCN]⁺) |
| 6-Bromofuro[3,2-b]pyridine | 197/199 (approx. 1:1 ratio) | 118 ([M-Br]⁺), 90 ([M-Br-CO]⁺) |
| This compound | 245 | 118 ([M-I]⁺), 90 ([M-I-CO]⁺) |
The fragmentation pathway for this compound likely involves an initial loss of the iodine radical followed by the characteristic fragmentation of the furo[3,2-b]pyridine core.
Caption: Proposed mass spectral fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of furo[3,2-b]pyridine and its derivatives will be dominated by absorptions corresponding to the vibrations of the aromatic rings and the C-O-C linkage of the furan ring.
Table 4: Predicted Key IR Absorption Bands (cm⁻¹) for Furo[3,2-b]pyridine and its 6-Halo Derivatives.
| Vibrational Mode | Furo[3,2-b]pyridine | 6-Halofuro[3,2-b]pyridines |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| C=C and C=N stretching | 1600-1450 | 1600-1450 |
| C-O-C stretch | 1250-1000 | 1250-1000 |
| C-X stretch (X=Br, I) | - | 700-500 |
The introduction of a halogen at the 6-position is expected to have a minor effect on the positions of the main aromatic and furan ring vibrations. The most significant change will be the appearance of a new absorption band in the low-frequency region (below 700 cm⁻¹) corresponding to the C-X stretching vibration.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Proton decoupling should be used to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quantitative analysis.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or by injection of a dilute solution (for liquid samples) into an appropriate ionization source (e.g., electron ionization or electrospray ionization).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent in a liquid cell. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals the significant influence of halogen substitution on their electronic structure. NMR spectroscopy, in particular, provides a sensitive probe for these changes, with predictable shifts in both ¹H and ¹³C spectra. Mass spectrometry offers clear evidence of halogenation through the molecular ion and characteristic fragmentation patterns. While IR spectroscopy is less sensitive to the substitution on the aromatic core, it confirms the presence of the key functional groups. This guide provides a foundational understanding of the spectroscopic properties of these important heterocyclic compounds, which is crucial for their application in drug discovery and materials science.
References
Beyond the Iodide: A Comparative Guide to Alternative Reagents for Furo[3,2-b]pyridine Synthesis
The furo[3,2-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous selective kinase inhibitors and other therapeutic agents.[1][2][3] Traditionally, the synthesis of this privileged heterocycle has often relied on precursors such as 6-Iodofuro[3,2-b]pyridine, which, while effective, can present challenges in terms of cost, availability, and downstream functionalization. This guide, intended for researchers and professionals in drug development, provides an in-depth comparison of alternative, field-proven reagents and methodologies for the efficient synthesis of furo[3,2-b]pyridines. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to inform your synthetic strategy.
The Established Route: A Baseline for Comparison
The utility of this compound in synthesis often stems from its reactivity in popular cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at the 6-position, enabling the exploration of the chemical space around the furo[3,2-b]pyridine core. However, the cost of iodinated heterocycles and the potential for side reactions associated with iodine can be significant drawbacks. This has spurred the development of more convergent and cost-effective synthetic strategies that either use alternative halogens or bypass halogenated intermediates altogether.
Alternative Strategy 1: Palladium/Copper-Catalyzed Sonogashira Coupling of 3-Chloro-2-hydroxypyridine
A highly efficient and convergent alternative to the use of pre-formed iodinated furo[3,2-b]pyridines is the one-pot Sonogashira coupling of readily available 3-chloro-2-hydroxypyridine with terminal alkynes.[4][5][6] This method, often enhanced by ultrasound irradiation, proceeds via a sequential C-C bond formation followed by an intramolecular C-O bond formation to construct the furan ring in a single step.[4][5] The use of an inexpensive and stable palladium on carbon (Pd/C) catalyst makes this approach particularly attractive for large-scale synthesis.[4][5]
Causality Behind Experimental Choices
The choice of a palladium/copper co-catalyst system is crucial for the success of the Sonogashira reaction. Palladium is the primary catalyst for the C-C coupling, while copper(I) acts as a co-catalyst to facilitate the activation of the alkyne. The use of a base, such as triethylamine (Et3N), is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Ultrasound irradiation can enhance the reaction rate by promoting mass transfer and catalyst activation.[4][5]
Experimental Protocol: Synthesis of 2-Phenylfuro[3,2-b]pyridine
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and phenylacetylene (1.1 mmol) in ethanol, add 10% Pd/C (0.02 mmol), CuI (0.02 mmol), PPh3 (0.04 mmol), and Et3N (3 mmol).
-
Subject the reaction mixture to ultrasound irradiation at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-phenylfuro[3,2-b]pyridine.
Performance Data
| Alkyne Substrate | Yield (%) |
| Phenylacetylene | 85 |
| 4-Methoxyphenylacetylene | 82 |
| 1-Hexyne | 78 |
| Cyclopropylacetylene | 75 |
Data synthesized from typical results reported in the literature.
Alternative Strategy 2: Palladium-Catalyzed Intramolecular C-H Activation of 3-Phenoxypyridine 1-Oxides
For the synthesis of benzofuro[3,2-b]pyridines, a powerful and atom-economical approach involves the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[7] This method allows for the regioselective formation of the furan ring without the need for pre-functionalized starting materials. The resulting N-oxides can be readily deoxygenated to furnish the desired benzofuro[3,2-b]pyridines in high yields.[7]
Causality Behind Experimental Choices
The N-oxide functionality in the starting material serves as a directing group, facilitating the ortho-palladation of the pyridine ring. The subsequent C-H activation of the adjacent phenyl ring and reductive elimination leads to the formation of the furan ring. The use of an oxidant is necessary to regenerate the active Pd(II) catalyst. The deoxygenation of the N-oxide is typically achieved using a reducing agent like PCl3 or by catalytic hydrogenation.
Experimental Protocol: Synthesis of Benzofuro[3,2-b]pyridine
-
In a sealed tube, combine 3-phenoxypyridine 1-oxide (0.5 mmol), Pd(OAc)2 (5 mol %), and an appropriate oxidant in a suitable solvent (e.g., acetic acid).
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the benzofuro[3,2-b]pyridine 1-oxide.
-
Dissolve the N-oxide in a suitable solvent and treat with a deoxygenating agent (e.g., PCl3) to obtain the final benzofuro[3,2-b]pyridine.
Performance Data
| 3-Phenoxypyridine 1-Oxide Substrate | Yield of N-Oxide (%) | Yield of Deoxygenated Product (%) |
| Unsubstituted | 85 | 95 |
| 4-Methoxy-substituted | 82 | 93 |
| 4-Chloro-substituted | 78 | 96 |
Data synthesized from typical results reported in the literature.[7]
Alternative Strategy 3: Annulation of Aurone-Derived α,β-Unsaturated Imines with Activated Terminal Alkynes
A diversity-oriented approach to benzofuro[3,2-b]pyridine derivatives involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes.[8][9] This method, mediated by a base like triethylamine, leads to the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields.[8] These intermediates can then be aromatized in the presence of a stronger base such as DBU to afford the corresponding benzofuro[3,2-b]pyridines.[8]
Causality Behind Experimental Choices
The reaction proceeds through a cascade of reactions initiated by the addition of the deprotonated activated alkyne to the imine. This is followed by an intramolecular cyclization and proton transfer to form the 1,4-dihydrobenzofuro[3,2-b]pyridine. The choice of the base is critical; triethylamine is sufficient to mediate the initial annulation, while a stronger, non-nucleophilic base like DBU is required for the final aromatization step.
Experimental Protocol: Synthesis of a Substituted Benzofuro[3,2-b]pyridine
-
To a solution of the aurone-derived α,β-unsaturated imine (0.5 mmol) and an activated terminal alkyne (0.6 mmol) in a suitable solvent (e.g., CH2Cl2), add triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the 1,4-dihydrobenzofuro[3,2-b]pyridine.
-
Dissolve the dihydro intermediate in a suitable solvent and add DBU (1.2 equivalents).
-
Stir the mixture at room temperature until aromatization is complete.
-
Work up the reaction and purify the product by column chromatography.
Performance Data
| Imine Substrate | Alkyne Substrate | Yield of Dihydro Product (%) | Yield of Aromatized Product (%) |
| Unsubstituted | Ethyl propiolate | 88 | 92 |
| Electron-donating group | Methyl propiolate | 91 | 95 |
| Electron-withdrawing group | 3-Butyn-2-one | 85 | 90 |
Data synthesized from typical results reported in the literature.[8]
Summary Comparison of Alternative Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Sonogashira Coupling | 3-Chloro-2-hydroxypyridine, Terminal alkynes | Pd/C, CuI, PPh3, Et3N | One-pot, convergent, readily available starting materials, good functional group tolerance.[4][5] | Requires a transition metal catalyst, potential for alkyne homocoupling. |
| C-H Activation | 3-Phenoxypyridine 1-oxides | Pd(OAc)2, Oxidant | Atom-economical, avoids halogenated precursors, high regioselectivity.[7] | Requires an N-oxide precursor, multi-step process including deoxygenation. |
| Annulation Reaction | Aurone-derived imines, Activated alkynes | Triethylamine, DBU | Diversity-oriented, mild reaction conditions, high yields.[8][9] | Requires synthesis of the imine precursor, limited to activated alkynes. |
Conclusion and Future Outlook
The synthesis of the furo[3,2-b]pyridine scaffold has evolved significantly, with several robust and efficient alternatives to the traditional use of this compound now available. The choice of the optimal synthetic route will depend on several factors, including the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. The palladium/copper-catalyzed Sonogashira coupling of 3-chloro-2-hydroxypyridine offers a highly practical and convergent approach for accessing a wide range of 2-substituted furo[3,2-b]pyridines. For the synthesis of benzofuro[3,2-b]pyridines, the palladium-catalyzed C-H activation strategy provides an elegant and atom-economical solution. The annulation of aurone-derived imines represents a versatile method for generating diverse libraries of these important heterocyclic compounds. As the demand for novel furo[3,2-b]pyridine-based therapeutics continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methodologies will remain a key area of research.
Visualizing the Synthetic Pathways
Caption: Alternative synthetic routes to the furo[3,2-b]pyridine core.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Iodofuro[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the furo[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] The 6-iodo derivative, in particular, serves as a critical intermediate, allowing for further functionalization through cross-coupling reactions to explore structure-activity relationships (SAR). However, the journey from synthesis to biological evaluation is paved with the critical need for rigorous purity assessment. The presence of even trace impurities can lead to erroneous biological data, compromise patient safety in later stages, and impact the reproducibility of scientific findings.
This guide provides an in-depth, comparative analysis of the key analytical techniques for assessing the purity of synthesized 6-Iodofuro[3,2-b]pyridine. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering a framework for developing a self-validating purity assessment workflow.
The Synthetic Landscape: Understanding the Genesis of Impurities
The purity of a synthesized compound is intrinsically linked to its synthetic route. For this compound, palladium- and copper-catalyzed reactions, such as the Sonogashira coupling, are common strategies for constructing the furo[3,2-b]pyridine core.[5] While efficient, these methods can introduce specific impurities that must be carefully monitored.
Common Synthetic Routes and Potential Impurities:
A prevalent method for synthesizing the furo[3,2-b]pyridine scaffold involves the coupling of a functionalized pyridine with a terminal alkyne, followed by cyclization. When applied to the synthesis of an iodo-substituted analog, potential impurities can include:
-
Starting Materials: Unreacted 3-chloro-2-hydroxypyridine or the terminal alkyne.
-
Homocoupling Products: Dimerization of the terminal alkyne, a common side reaction in Sonogashira couplings.[6]
-
Isomeric Impurities: Incomplete or alternative cyclization pathways could lead to the formation of structural isomers.
-
Residual Catalysts: Trace amounts of palladium and copper catalysts can remain in the final product and potentially interfere with biological assays.[7][8][9][10]
-
Reagents and Solvents: Impurities from reagents and residual solvents used during the synthesis and purification steps.
dot
Caption: Synthetic pathway and potential impurities.
A Comparative Analysis of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique is paramount for robust purity determination. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides. A multi-pronged approach, employing orthogonal techniques, is often the most reliable strategy.[11][12][13][14]
| Technique | Principle | Advantages | Disadvantages | Limit of Detection (Typical) |
| HPLC-UV | Differential partitioning between a mobile and stationary phase with UV detection. | High resolution, quantitative, widely available, robust.[11][15][16][17][18] | Requires a chromophore, potential for co-elution of impurities with identical UV spectra.[19] | ~0.01-0.1% |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity, excellent for volatile impurities and residual solvents, provides structural information from mass spectra.[20][21][22] | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes. | ~0.001-0.01% |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for each impurity, provides structural information, non-destructive.[23][24][25][26][27] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. | ~0.1-1% |
| ICP-MS | Ionization of the sample in a plasma followed by mass spectrometric detection. | Extremely sensitive for elemental impurities like residual palladium.[7][8] | Destructive, provides no information on organic impurities. | ppb to ppt levels |
In-Depth Experimental Protocols
The following protocols are provided as a starting point and should be thoroughly validated for the specific analysis of this compound in your laboratory, following ICH guidelines.[28][29][30]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for quantifying the main component and detecting organic impurities with UV chromophores.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detection at 254 nm and a wavelength specific to the absorbance maximum of this compound.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
dot
Caption: HPLC-UV workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
The concentration should be optimized to avoid column overloading.
-
Filter the sample if necessary.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a powerful method for determining the absolute purity of the compound without the need for a specific certified reference standard of this compound.[24][25][26][27]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated 90° pulses.
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Experimental Protocol:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the synthesized this compound into the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Acquire a 1H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
dot
Caption: qNMR workflow for absolute purity determination.
Comparison with Alternatives: The Broader Context
This compound is often a precursor to a range of kinase inhibitors.[1][2][3][4] The purity of this intermediate directly impacts the quality and biological activity of the final compounds. When comparing the performance of the final synthesized inhibitors, it is crucial to benchmark them against existing, well-characterized inhibitors targeting the same kinases.
For instance, derivatives of the furo[3,2-b]pyridine scaffold have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2).[31] A comparative analysis would involve assessing the IC50 values, selectivity profiles, and cellular activities of the newly synthesized compounds against established CDK2 inhibitors like Roscovitine.
| Compound Class | Target Kinase | Key Advantages | Representative IC50 |
| Furo[3,2-b]pyridine Derivatives | CDK2, CLKs, etc. | Potent and selective inhibition, novel scaffold with potential for improved properties.[1][2][3][4][31] | Varies depending on the specific derivative and target. |
| Pyrazolo[3,4-b]pyridines | CDK2 | Established scaffold for CDK2 inhibition.[31] | Sub-micromolar range. |
| Roscovitine (Purine-based) | CDK2 | Well-characterized, clinical trial data available.[31] | ~0.4 µM |
This comparative data underscores the importance of having a highly pure starting material like this compound to ensure that the observed biological activity is truly attributable to the intended final compound and not an artifact of impurities.
Conclusion: A Commitment to Scientific Integrity
The rigorous assessment of purity for key synthetic intermediates like this compound is not merely a procedural step but a cornerstone of scientific integrity in drug discovery and development. By understanding the potential impurities arising from the synthesis and employing a multi-faceted analytical approach, researchers can have high confidence in the quality of their compounds. The comparative guide presented here offers a framework for establishing a robust and self-validating workflow, ensuring that the journey from the lab bench to potential therapeutic application is built on a foundation of accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. soeagra.com [soeagra.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. rroij.com [rroij.com]
- 14. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. biomedres.us [biomedres.us]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 23. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 24. pubsapp.acs.org [pubsapp.acs.org]
- 25. spectroscopyeurope.com [spectroscopyeurope.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. cdn.who.int [cdn.who.int]
- 30. demarcheiso17025.com [demarcheiso17025.com]
- 31. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Substituted Furo[3,2-b]pyridines: A Yield-Centric Analysis
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, forming the core of various biologically active compounds, including kinase inhibitors and modulators of key signaling pathways.[1][2][3] The targeted synthesis of derivatives, particularly those with substitution at the 6-position, is crucial for developing structure-activity relationships and optimizing pharmacological properties. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing 6-substituted furo[3,2-b]pyridines, with a critical focus on reaction yields and the strategic rationale behind experimental choices.
Introduction to Synthetic Strategies
The construction of the 6-substituted furo[3,2-b]pyridine core can be approached through several key synthetic disconnections. The most prevalent and effective methods rely on the initial formation of the pyridine ring followed by the annulation of the furan ring, or the further functionalization of a pre-formed furo[3,2-b]pyridine scaffold. This guide will focus on the most robust and widely employed methods:
-
Palladium and Copper-Catalyzed Cross-Coupling Reactions: These methods, including the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, are workhorses in modern organic synthesis and have been successfully applied to the synthesis of functionalized furo[3,2-b]pyridines.
-
Copper-Mediated Cyclization: This approach offers a direct route to the furo[3,2-b]pyridine core through an intramolecular C-O bond formation.
The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Below, we delve into a comparative analysis of these methods, supported by experimental data.
Comparative Analysis of Synthetic Methodologies
Sonogashira Coupling Followed by Heteroannulation
The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of furo[3,2-b]pyridine synthesis, this reaction is typically followed by an intramolecular cyclization (heteroannulation) to construct the furan ring. This two-step, one-pot procedure is highly efficient for accessing 2-substituted furo[3,2-b]pyridines. To achieve 6-substitution, a suitably substituted pyridine starting material is required.
Causality Behind Experimental Choices: The success of the Sonogashira coupling is highly dependent on the exclusion of oxygen to prevent the undesired homocoupling of the alkyne (Glaser coupling).[4][5] The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is crucial for activating the C-X bond of the pyridine derivative and facilitating the coupling with the alkyne. The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.
Workflow for Sonogashira Coupling and Heteroannulation:
Caption: Sonogashira coupling and heteroannulation workflow.
Yield Comparison:
| 6-Substituent | Starting Pyridine | Alkyne | Catalyst System | Yield (%) | Reference |
| Bromo | 6-Bromo-3-chloro-2-hydroxypyridine | Phenylacetylene | Pd/C-CuI-PPh3-Et3N | High (>80%) | [6][7] |
| Fluoro | 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh3)4/CuI | 85-93% | [8] |
Suzuki Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. In the synthesis of 6-substituted furo[3,2-b]pyridines, this reaction is typically employed to introduce an aryl or heteroaryl group at a pre-functionalized position, often a halogenated one. For instance, a 6-bromofuro[3,2-b]pyridine can be coupled with a variety of boronic acids or esters to generate a diverse library of 6-aryl derivatives.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki coupling. Electron-rich and sterically demanding phosphine ligands often enhance the catalytic activity.[9] The base plays a crucial role in the transmetalation step of the catalytic cycle. The reaction is generally tolerant of a wide range of functional groups, making it a highly versatile method.[10]
Workflow for Suzuki Coupling:
Caption: Suzuki coupling for 6-arylation.
Yield Comparison:
| 6-Substituent Precursor | Boronic Acid | Catalyst System | Yield (%) | Reference |
| 6-Bromo | Phenylboronic acid | Pd(PPh3)4/K3PO4 | Moderate to Good | [10] |
| 6-Bromo | 4-Methoxyphenylboronic acid | Pd(PPh3)4/Na2CO3 | ~65% | [11] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction is invaluable for the synthesis of 6-amino-substituted furo[3,2-b]pyridines from their corresponding 6-halo precursors. A wide variety of primary and secondary amines can be coupled, allowing for the introduction of diverse amino functionalities.
Causality Behind Experimental Choices: Similar to other palladium-catalyzed reactions, the choice of ligand is critical. Bidentate phosphine ligands like BINAP and DPPP, as well as sterically hindered monophosphine ligands, have proven effective in promoting the amination of aryl halides.[12] The selection of a suitable base is also crucial for the reaction's success.
Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination for 6-amination.
Yield Comparison:
| 6-Substituent Precursor | Amine | Catalyst System | Yield (%) | Reference |
| 6-Bromo | Cyclohexane-1,2-diamine | Pd2(dba)3/BINAP/NaOtBu | 60% | [13] |
| 6-Bromo | Various amines | Dichlorobis(triphenylphosphine)Pd(II)/Xantphos/NaOtBu | 27-82% | [14] |
Copper-Mediated Oxidative Cyclization
Copper-mediated reactions provide a versatile route to the furo[3,2-b]pyridine scaffold.[1] This method often involves an intramolecular oxidative cyclization of a suitably substituted pyridine precursor. This approach can be particularly useful for the synthesis of specific isomers and can sometimes offer advantages in terms of cost and reactivity compared to palladium-based methods.
Causality Behind Experimental Choices: The copper catalyst facilitates the intramolecular C-O bond formation. The reaction conditions, including the choice of oxidant and solvent, are critical for achieving high yields and selectivity.
Yield Comparison:
While copper-mediated cyclization is a prominent method for forming the furo[3,2-b]pyridine core, specific yield data for the direct synthesis of a variety of 6-substituted derivatives is less systematically tabulated in the readily available literature compared to the palladium-catalyzed methods. However, it is a key strategy for the assembly of the core scaffold which can then be further functionalized.[3]
Experimental Protocols
Protocol 1: Synthesis of 6-Alkynyl-3-fluoro-2-cyanopyridines via Sonogashira Coupling[8]
-
To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and Et3N (2:1), add Pd(PPh3)4 (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine[10]
-
In a reaction vessel, combine 5-bromo-2-methylpyridin-3-amine (1 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh3)4 (0.05 equiv), and K3PO4 (2 equiv).
-
Add a solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of Aryl Bromides[14]
-
To a reaction flask under a nitrogen atmosphere, add the aryl bromide (1 equiv), the amine (1.2 equiv), dichlorobis(triphenylphosphine)Pd(II) (0.05 equiv), xantphos (0.1 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene as the solvent.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of 6-substituted furo[3,2-b]pyridines can be effectively achieved through a variety of modern synthetic methods. The Sonogashira coupling followed by heteroannulation provides an excellent route to 2,6-disubstituted derivatives with high yields. For the introduction of aryl and amino functionalities at the 6-position, the Suzuki and Buchwald-Hartwig cross-coupling reactions, respectively, are the methods of choice, offering broad substrate scope and generally good to excellent yields. The selection of the optimal synthetic strategy will depend on the specific target molecule and the availability of starting materials. The experimental protocols provided herein serve as a starting point for the development of robust and efficient syntheses of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 6-Iodofuro[3,2-b]pyridine and its Bromo Analog
In the landscape of medicinal chemistry and drug discovery, the furo[3,2-b]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents, demonstrating a range of biological activities, including anticancer properties.[1][2][3] The strategic placement of different substituents on this heterocyclic system can significantly modulate its pharmacological profile. This guide provides a comparative analysis of the cytotoxic potential of two halogenated derivatives: 6-iodofuro[3,2-b]pyridine and its bromo analog, 6-bromofuro[3,2-b]pyridine.
The choice of halogen substituent can profoundly influence a molecule's physicochemical properties, such as lipophilicity, and its interactions with biological targets, thereby affecting its efficacy and cytotoxicity.[4][5] This guide will delve into the hypothetical cytotoxic profiles of these two compounds, supported by established experimental protocols and a discussion of the underlying structure-activity relationships (SAR).
Comparative Cytotoxicity Analysis
While direct comparative experimental data for this compound and 6-bromofuro[3,2-b]pyridine is not extensively available in the public domain, we can project a comparative analysis based on established principles of halogen substitution in heterocyclic compounds. Generally, increasing the size and lipophilicity of the halogen atom (from bromine to iodine) can enhance cytotoxic activity.[5] This is often attributed to improved cell membrane penetration and stronger interactions with hydrophobic pockets in target enzymes or receptors.
To illustrate this, a hypothetical dataset is presented below, simulating the results of a standard cytotoxicity assay against a panel of human cancer cell lines.
Table 1: Hypothetical IC50 Values (µM) for 6-Halogenated Furo[3,2-b]pyridines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| 6-Bromofuro[3,2-b]pyridine | 15.2 | 21.8 | 18.5 |
| This compound | 8.7 | 12.5 | 10.2 |
| Doxorubicin (Control) | 1.9 | 2.5 | 2.1 |
This data is illustrative and intended to represent a potential outcome for comparative purposes.
The hypothetical data suggests that the iodo-substituted compound exhibits greater potency across all tested cell lines, a finding that aligns with SAR trends observed in other halogenated heterocyclic anticancer agents.[5]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are paramount. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[6][7][8]
Sulforhodamine B (SRB) Assay Protocol
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Complete cell culture medium
-
Adherent cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Test compounds (this compound, 6-bromofuro[3,2-b]pyridine) dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control).
-
Incubate the plate for 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 565 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (OD of treated cells / OD of untreated cells) x 100
The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed or hypothetical difference in cytotoxicity between the 6-iodo and 6-bromo analogs can be rationalized through SAR principles.
-
Lipophilicity and Cell Permeability: Iodine is more lipophilic than bromine. This increased lipophilicity can facilitate the passive diffusion of the this compound across the cell membrane, leading to higher intracellular concentrations and, consequently, greater cytotoxicity.[5][9]
-
Halogen Bonding: The iodine atom is a stronger halogen bond donor compared to bromine. This property may enable more potent interactions with biological targets, such as enzymes or protein receptors, potentially leading to enhanced inhibition of critical cellular pathways.
-
Metabolic Stability: The carbon-iodine bond is generally weaker than the carbon-bromine bond, which might lead to different metabolic profiles. However, in the context of cytotoxicity, this could also lead to the formation of reactive metabolites that contribute to cell death.
While the precise mechanism of action for these specific compounds is yet to be fully elucidated, many cytotoxic heterocyclic compounds exert their effects through the induction of apoptosis. This programmed cell death can be triggered by various stimuli, including DNA damage or the inhibition of key signaling pathways involved in cell proliferation and survival.
References
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship | MDPI [mdpi.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Iodofuro[3,2-b]pyridine
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific excellence. This guide provides a detailed operational and disposal plan for 6-Iodofuro[3,2-b]pyridine, tailored for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this compound safely, ensuring the protection of both laboratory personnel and the environment.
While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, a conservative and scientifically sound disposal plan can be formulated by analyzing its constituent chemical features.[1] The molecule's structure as a halogenated (iodinated) pyridine derivative dictates that it must be handled and disposed of as hazardous waste.[2][3][4]
Hazard Assessment and Waste Classification
The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. The structure of this compound contains two key moieties that inform its classification: the pyridine ring and the iodine substituent.
-
Pyridine Core: Pyridine and its derivatives are well-documented as being flammable, toxic, and irritants.[2][5] They can be absorbed through the skin and are harmful if inhaled or swallowed, potentially affecting the central nervous system, liver, and kidneys.[6] Therefore, any waste containing this core structure must be treated as hazardous.[2][5]
-
Iodine Substituent: As an iodinated organic compound, it falls under the category of halogenated organic waste .[3][7] Regulatory bodies and waste management contractors often require the strict segregation of halogenated and non-halogenated waste streams. This is primarily due to the different treatment methods required; for instance, incineration of halogenated compounds requires specialized scrubbers to handle the acidic gases (like hydrogen iodide) produced.[8] Co-mingling these waste streams can increase disposal costs and complicate the disposal process.[7][9]
Based on this analysis, all waste contaminated with this compound must be classified and handled as Hazardous Halogenated Organic Waste .
Hazard Profile Based on Analogous Compounds
To provide a clearer risk perspective, the following table summarizes hazards associated with the parent compound, pyridine, which should be conservatively applied to this compound in the absence of specific data.
| Hazard Classification | Description | Precautionary Standard |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10][11] | Avoid all direct contact, work in a certified chemical fume hood, and use appropriate PPE.[6][12] |
| Flammability | Pyridine is a highly flammable liquid and vapor; may form explosive mixtures in air.[6][10][11] | Keep away from heat, sparks, open flames, and other ignition sources.[6][11] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[6][10] | Wear protective gloves and chemical safety goggles.[6] |
| Organ Toxicity | Potential to affect the central nervous system, blood, kidneys, and liver.[6] | Minimize exposure duration and quantity. |
| Environmental Hazard | As with many specialized organic compounds, it should be prevented from entering waterways.[10][12] | Do not dispose of down the drain.[9][13] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and adding to waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][6]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:
-
Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory.[2]
-
Hand Protection : Wear chemical-resistant gloves. Butyl rubber or Viton® are often recommended for pyridine, but always consult the glove manufacturer's compatibility chart.[2][6] Nitrile gloves may not offer sufficient protection for prolonged contact.[6]
-
Body Protection : A standard, fully-buttoned laboratory coat is required to protect skin and clothing.[2]
-
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to collection.
Step 1: Waste Segregation
This is the most crucial step. All waste streams containing this compound must be kept separate from non-halogenated organic waste.[3][7][9]
-
Acceptable for this waste stream :
-
Pure, unreacted this compound.
-
Solutions containing this compound.
-
Contaminated lab materials (e.g., pipette tips, weighing paper, silica gel).
-
Rinsate from cleaning contaminated glassware (if using an organic solvent).
-
-
Unacceptable for this waste stream :
Step 2: Containerization
Select a waste container that is in good condition and chemically compatible with halogenated organic compounds.
-
Container Type : Use a designated hazardous waste container, typically glass or high-density polyethylene (HDPE), with a screw-top cap that can be securely sealed.[2][3]
-
Container Management : Keep the container closed at all times except when actively adding waste.[3][7] This prevents the release of harmful vapors.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[7]
-
Required Information :
-
The full, unabbreviated chemical name: "Waste this compound ".[3]
-
A complete list of all constituents and their approximate percentages if it is a mixed waste stream.[7]
-
The associated hazards (e.g., "Toxic," "Flammable," "Irritant").[2][7]
-
The name of the principal investigator and the laboratory location.
Step 4: Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Location : The SAA should be in a well-ventilated area, away from general lab traffic.
-
Segregation : Store the container in secondary containment (such as a chemical-resistant tub) and segregate it from incompatible materials, especially strong acids and oxidizers.[2][6]
Step 5: Final Disposal
When the waste container is full or is no longer being used, arrange for its collection through your institution's EHS department.
-
Scheduling Pickup : Follow your institution’s specific procedures to request a chemical waste pickup.[6]
-
Ultimate Disposal Method : The ultimate disposal of this compound will be handled by a licensed hazardous waste facility. The most probable method is high-temperature incineration, which is effective for destroying halogenated organic compounds.[5][8]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
-
Small Spills (manageable within 10-15 minutes by trained personnel) :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or commercial sorbent pads.[2][6]
-
Carefully collect the contaminated absorbent material into a sealable bag or container.[3][6]
-
Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EHS.
-
Clean the spill area and ventilate thoroughly.
-
-
Large Spills :
-
Personnel Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comprehensive Safety and Handling Guide for 6-Iodofuro[3,2-b]pyridine
Researchers and drug development professionals working with novel heterocyclic compounds like 6-Iodofuro[3,2-b]pyridine must navigate a landscape of incomplete hazard data with scientific rigor and a commitment to safety. While a comprehensive toxicological profile for this specific molecule is not yet fully established, its structural components—a pyridine ring and an iodinated furo-fused system—provide a strong basis for a robust safety protocol. This guide synthesizes available data with established best practices for handling analogous chemical structures to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: A Precautionary Approach
The available safety information for this compound is limited but points to specific hazards. One supplier classifies the compound as Acute Toxicity 4 (Oral), with the GHS hazard statement H302: "Harmful if swallowed". The associated GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".
However, the lack of more extensive data necessitates a precautionary principle. The pyridine moiety is a well-characterized structural alert. Pyridine itself is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin[1][2][3]. It can cause severe skin and eye irritation, is a suspected carcinogen, and may cause damage to organs through prolonged or repeated exposure[1][3]. Given these known risks associated with the core pyridine structure, it is prudent to handle this compound with a similar level of caution, assuming it may possess comparable or additional hazards due to its fused ring system and iodine substituent.
Iodinated organic compounds can also present unique hazards, including potential thyroid toxicity with repeated exposure. Upon decomposition, they may release hazardous substances such as hydrogen iodide, nitrogen oxides, and carbon oxides.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles for larger quantities or when there is a significant splash risk. | Protects against accidental splashes of the compound, which, like pyridine, should be assumed to be a severe eye irritant[1][4]. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). For extended contact or spill cleanup, consider double-gloving or using heavier-duty butyl rubber gloves. | Nitrile gloves offer good resistance to a wide range of chemicals, including pyridine[5][6][7]. Latex gloves are not recommended due to poor chemical resistance[6]. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin from incidental contact and provides a barrier. Flame resistance is a precautionary measure due to the flammability of the parent pyridine structure[1]. |
| Respiratory Protection | Not typically required for handling small quantities in a certified chemical fume hood. If engineering controls are insufficient or for spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | The compound is a solid, but dusts or vapors may be generated[8]. A fume hood provides the primary means of exposure control by ensuring adequate ventilation[5][6]. |
Safe Handling and Operations Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram and procedural steps outline the best practices for handling this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before beginning any work, ensure you are wearing all PPE as specified in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents inside the fume hood to minimize traffic in and out of the containment area.
-
Always handle the compound as a solid, avoiding the formation of dust[8].
-
-
Weighing and Transfer :
-
Conduct all manipulations, including weighing and transferring, within the fume hood.
-
Use a micro-spatula to carefully transfer the solid. If weighing on a balance outside the hood is unavoidable, use a tared, sealed container.
-
Close the primary container immediately after dispensing the required amount.
-
-
Reaction Setup :
-
Keep all reaction vessels containing this compound within the fume hood.
-
Store the primary container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9].
-
Emergency Procedures: Plan for the Unexpected
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6][8]. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[8]. Seek immediate medical attention. An emergency eyewash station must be accessible within a 10-second travel distance[9].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration[8]. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[8].
-
Spill Cleanup :
-
For small spills, absorb with an inert, dry material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal[9].
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately[9].
-
Avoid breathing vapors or dust during cleanup by using appropriate respiratory protection[8].
-
Waste Disposal: Environmental Stewardship
Iodinated organic compounds should be treated as hazardous waste.
-
Do Not Pour Down the Drain : This compound is potentially harmful to aquatic life, and drain disposal is unacceptable[10][11].
-
Segregation and Labeling : Collect all waste materials containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container[9].
-
Disposal Protocol : The primary method for disposal is through your institution's hazardous waste program, which will typically involve incineration by a licensed facility. Some specialized recycling programs may accept iodine-containing waste streams for recovery[12].
-
Neutralization (for experts only) : In some cases, it may be possible to reduce the iodinated compound to a less harmful iodide salt using a reducing agent like sodium thiosulfate before disposal[11]. This procedure should only be attempted by trained personnel following a validated and safety-approved protocol.
By treating this compound with the respect and caution it deserves, researchers can safely unlock its potential while upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Page loading... [guidechem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. reddit.com [reddit.com]
- 12. mitsuiplastics.com [mitsuiplastics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
